Author: BenchChem Technical Support Team. Date: February 2026
Molecular Scaffold Analysis & Application Guide
Executive Summary: The Azepane Advantage
Benzyl 3-aminoazepane-1-carboxylate (Cbz-3-aminoazepane) represents a critical topological distinctiveness in medicinal chemistry.[1] Unlike the ubiquitous six-membered piperidine or five-membered pyrrolidine rings, the seven-membered azepane ring offers a unique conformational flexibility profile.[1]
For drug development professionals, this molecule serves as a "Goldilocks" scaffold : it possesses enough flexibility to adapt to binding pockets that rigid rings cannot access, yet maintains sufficient entropic constraints to minimize the energy penalty of binding compared to linear alkyl chains. The C3-amino functionality provides a precise vector for side-chain attachment, making it an ideal peptidomimetic template for constructing
The molecule acts as a lipophilic, protected diamine building block. The Cbz (benzyloxycarbonyl) group on the ring nitrogen (N1) renders it non-basic and unreactive to nucleophiles, directing all chemoselectivity to the primary amine at position 3.
Table 1: Core Chemical Specifications
Property
Value / Description
IUPAC Name
Benzyl 3-aminoazepane-1-carboxylate
CAS Number
1270498-27-5 (Generic/Racemic)
Molecular Formula
Molecular Weight
248.32 g/mol
Physical State
Viscous oil or low-melting solid (depending on enantiopurity)
Basicity (pKa)
~10.5 (Calculated for C3-amine conjugate acid)
LogP
~2.1 (Lipophilic due to Cbz group)
Chirality
Possesses one stereocenter at C3.[1][2] Available as (R), (S), or racemate.
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc. Insoluble in water.
Synthetic Accessibility & Manufacturing
While simple azepanes can be formed via the Schmidt ring expansion of cyclohexanones, that route often yields regioisomeric mixtures difficult to separate. For high-precision medicinal chemistry, the Ring-Closing Metathesis (RCM) pathway is the superior "field-proven" method, particularly when stereochemistry at C3 is required.[1]
The RCM Route (High Stereocontrol)
This route ensures the C3-amine stereochemistry is derived directly from the chiral pool (e.g., allylglycine), eliminating the need for late-stage resolution.
Figure 1: Modular synthesis via Ring-Closing Metathesis allowing access to specific enantiomers.
Critical Manufacturing Note
Commercial samples are often supplied as the HCl or Tosylate salt of the amine to improve stability and crystallinity. If the free base is required for a reaction (e.g., nucleophilic substitution), it must be freshly liberated using a basic wash (
or ) to prevent dimerization or oxidation over time.
Reactivity & Orthogonal Protection
The utility of Benzyl 3-aminoazepane-1-carboxylate lies in its orthogonal protection scheme .[1] The molecule is a "masked" diamine.
N1 (Ring Nitrogen): Protected by Cbz.[3][4][5][6] Stable to TFA, mild bases, and nucleophiles. Labile to Hydrogenolysis (
) and strong acids ().
C3 (Exocyclic Nitrogen): Free primary amine. Highly nucleophilic.[6] Ready for amide coupling, reductive amination, or sulfonylation.
To successfully utilize this scaffold, researchers must respect the order of operations.
Figure 2: Orthogonal functionalization strategy. The Cbz group shields N1 while C3 is derivatized.
Protocol: Cbz Deprotection (Self-Validating)
Removing the Cbz group to liberate the secondary amine is the final step in most syntheses. While standard, this step often fails due to catalyst poisoning by sulfur-containing side chains or incomplete reaction.
Objective: Quantitative removal of Cbz group to yield the free azepane.
Preparation: Dissolve 1.0 mmol of substrate in 10 mL Methanol. If the substrate is poorly soluble, add minimal Ethyl Acetate or THF.
Inerting: Add 10 wt% of Pd/C catalyst (e.g., if 250mg substrate, add 25mg catalyst). Caution: Pd/C is pyrophoric. Add under a blanket of Nitrogen.
Hydrogenation: Purge the flask with
gas (vacuum/fill cycle x3). Stir vigorously under 1 atm (balloon) at Room Temperature.
Self-Validation (The "Stop" Signal):
Check TLC after 1 hour.
Observation: The starting material (high
, UV active) should disappear. The product (low ) will likely not be UV active but will stain intense purple/red with Ninhydrin (indicating a free secondary amine).
Troubleshooting: If reaction stalls, add 1 eq. of acetic acid to protonate the forming amine, preventing it from coordinating to the Pd catalyst.
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.
Medicinal Chemistry Applications
The 3-aminoazepane scaffold is increasingly utilized to break patent space dominated by piperidines or to alter pharmacokinetic (PK) profiles.[1]
Protease Inhibitors: The 7-membered ring forces the attached peptide backbone into a specific curvature, often mimicking the
-turn or -turn of proteins.[1] This is valuable in designing inhibitors for cysteine proteases (e.g., Cathepsin K/S).
GPCR Ligands: In dopaminergic and serotonergic ligands, replacing a piperidine with an azepane often retains potency but significantly alters metabolic stability and selectivity profiles due to the changed vector of the nitrogen lone pair.
Constrained Arginine Mimics: The 3-amino group can be guanidinated to create a conformationally restricted Arginine mimic, useful in integrin antagonists (RGD mimetics).
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2-8°C. The free amine absorbs
from the air to form carbamates; keep tightly sealed or store as the HCl salt.[1]
Disposal: Dispose of as nitrogenous organic waste.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16244612, Benzyl 3-aminoazetidine-1-carboxylate (Analogous Structure). Retrieved from [Link]
Reymond Research Group. (2025). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane. Journal of Medicinal Chemistry. Retrieved from [Link]
An In-Depth Technical Guide to Benzyl 3-aminoazepane-1-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 3-aminoazepane-1-carboxylate, a key chiral building block in medicinal chemistry, has garnered significant attention for its role in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-aminoazepane-1-carboxylate, a key chiral building block in medicinal chemistry, has garnered significant attention for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important synthetic intermediate, detailing both classical and modern enzymatic synthetic routes. The document elucidates the causal relationships behind experimental choices, offers detailed, step-by-step protocols for key methodologies, and presents comparative data to inform synthetic strategy. Through an exploration of its applications and the evolution of its synthesis, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics leveraging the versatile azepane scaffold.
Introduction: The Significance of the 3-Aminoazepane Scaffold
The seven-membered nitrogen-containing heterocycle, azepane, is a prominent structural motif in a multitude of biologically active molecules. Its conformational flexibility allows for the presentation of substituents in a distinct three-dimensional arrangement, making it a valuable scaffold in the design of ligands for various biological targets. Among the functionalized azepanes, the 3-aminoazepane core has emerged as a particularly important pharmacophore, leading to the development of drugs with significant therapeutic impact.[1] The strategic placement of the amino group at the 3-position provides a crucial vector for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.
Benzyl 3-aminoazepane-1-carboxylate, with its readily removable N-carboxybenzyl (Cbz) protecting group, represents a stable and versatile intermediate for accessing the chiral 3-aminoazepane core. The Cbz group, introduced by Bergmann and Zervas in 1932, provides a robust means of protecting the secondary amine of the azepane ring, allowing for selective functionalization of the primary amino group at the 3-position.[2] This guide delves into the historical context of the development of this key building block and details the evolution of its synthesis from classical chemical methods to modern, efficient enzymatic processes.
Discovery and Historical Context
The precise first synthesis of Benzyl 3-aminoazepane-1-carboxylate is not prominently documented in a singular landmark publication. Its discovery is more accurately viewed as a logical and enabling step following the development of synthetic routes to the parent 3-aminoazepane heterocycle. The historical significance of this compound lies in its role as a protected intermediate, facilitating the incorporation of the 3-aminoazepane scaffold into more complex molecules.
The synthesis of the core 3-aminoazepane structure can be traced back to methodologies involving the cyclization of linear precursors. A notable and widely adopted approach utilizes L-lysine as a readily available and chiral starting material. This strategy typically involves the intramolecular cyclization of a suitably modified lysine derivative to form a seven-membered lactam, which is subsequently reduced to yield the 3-aminoazepane ring system.[1]
Once the 3-aminoazepane core was accessible, the application of protecting group chemistry was a natural progression to enable its use in multi-step syntheses. The carboxybenzyl (Cbz) group, a cornerstone of peptide synthesis and amine protection, was an evident choice for safeguarding the secondary amine of the azepane ring.[2][3] The reaction of 3-aminoazepane with benzyl chloroformate under basic conditions provides a straightforward and efficient method for the preparation of Benzyl 3-aminoazepane-1-carboxylate. This classical approach, while effective, often results in a racemic mixture, necessitating subsequent resolution steps to isolate the desired enantiomer, which can be a significant drawback in terms of overall yield and cost-effectiveness.
The increasing demand for enantiomerically pure 3-aminoazepane derivatives in drug development spurred the exploration of more sophisticated and stereoselective synthetic strategies, leading to the development of the modern enzymatic methods discussed in the following sections.
Synthetic Methodologies
The synthesis of Benzyl 3-aminoazepane-1-carboxylate has evolved significantly, with a clear trajectory from classical chemical methods that often produce racemates to highly stereoselective enzymatic routes that provide direct access to enantiopure material.
Classical Chemical Synthesis: The Racemic Route
The traditional chemical synthesis of Benzyl 3-aminoazepane-1-carboxylate typically involves a multi-step sequence starting from a readily available precursor, followed by the introduction of the Cbz protecting group.
Conceptual Workflow for Classical Synthesis:
Figure 1: Conceptual workflow for the classical chemical synthesis of Benzyl 3-aminoazepane-1-carboxylate.
Experimental Protocol: N-Protection of 3-Aminoazepane (Illustrative)
Dissolution: Dissolve 3-aminoazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
Basification: Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the hydrohalide salt of the amine if applicable and to scavenge the acid generated during the reaction.
Acylation: Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq).
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel to afford pure Benzyl 3-aminoazepane-1-carboxylate.
Causality Behind Experimental Choices:
Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the reagent. The use of a biphasic system with water can facilitate the reaction and subsequent work-up.
Base: The base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
Temperature Control: The initial cooling of the reaction mixture is important to control the exothermicity of the acylation reaction and minimize potential side reactions.
Work-up: The aqueous washes are designed to remove unreacted reagents, the base, and salts, leading to a cleaner crude product.
Modern Enzymatic Synthesis: The Enantioselective Route
The demand for enantiomerically pure building blocks has driven the development of biocatalytic methods for the synthesis of chiral amines. A significant advancement in the preparation of L-3-N-Cbz-aminoazepane (the enantiomer of Benzyl 3-aminoazepane-1-carboxylate) is the use of a multi-enzyme cascade.[4][5][6] This innovative approach utilizes a combination of a galactose oxidase (GOase) variant and an imine reductase (IRED) to convert an N-Cbz-protected amino alcohol into the desired cyclic amine with high enantiopurity.[4][5][6]
Enzymatic Cascade for L-3-N-Cbz-Aminoazepane Synthesis:
Figure 2: Multi-enzyme cascade for the synthesis of L-3-N-Cbz-aminoazepane.
Experimental Protocol: One-Pot Enzymatic Synthesis of L-3-N-Cbz-Aminoazepane
Reaction Setup: In a suitable buffer solution (e.g., sodium phosphate buffer, pH 7.5), combine the starting material, N-α-Cbz-lysinol, with the galactose oxidase (GOase) variant, imine reductase (IRED), and a catalytic amount of a nicotinamide cofactor (e.g., NADPH).
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure proper mixing and aeration (for the GOase-catalyzed oxidation).
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography-flame ionization detection (GC-FID) or high-performance liquid chromatography (HPLC).
Work-up: Upon completion of the reaction, extract the product with an organic solvent (e.g., ethyl acetate).
Isolation and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure L-3-N-Cbz-aminoazepane.
Causality Behind Experimental Choices:
Enzyme Selection: The choice of specific GOase and IRED variants is critical for achieving high conversion and enantioselectivity. These enzymes are often engineered to tolerate bulky protecting groups like Cbz and to exhibit the desired stereochemical preference.
One-Pot Cascade: Conducting the reaction as a one-pot cascade is highly advantageous as it avoids the isolation of the unstable intermediate aldehyde and imine, which can be prone to racemization and other side reactions.[4][5] This streamlined approach improves the overall efficiency and enantiopurity of the final product.
Cofactor Regeneration: For preparative-scale synthesis, a cofactor regeneration system is typically employed to reduce the cost associated with the stoichiometric use of expensive nicotinamide cofactors.
Comparative Analysis of Synthetic Routes
Feature
Classical Chemical Synthesis
Modern Enzymatic Synthesis
Stereoselectivity
Typically produces a racemic mixture, requiring resolution.
Highly enantioselective, providing direct access to a single enantiomer.
Reaction Conditions
Often requires harsh reagents, and anhydrous conditions.
Mild, aqueous conditions (physiological pH and temperature).
Environmental Impact
Generates significant chemical waste from reagents and solvents.
Greener and more sustainable, with water as the primary solvent.
Substrate Specificity
Generally applicable to a wide range of substrates.
Highly specific to the substrate and enzyme used.
Process Scalability
Well-established for large-scale industrial production.
Can be challenging to scale up due to enzyme stability and cost.
Overall Yield
Can be lower due to multiple steps and resolution losses.
Can achieve high isolated yields in a single, streamlined step.[4][5]
Applications in Drug Discovery and Development
Benzyl 3-aminoazepane-1-carboxylate serves as a versatile building block for the synthesis of a wide array of pharmaceutical candidates. The 3-aminoazepane scaffold is a key component in molecules targeting a diverse range of biological pathways.
Workflow for Utilizing Benzyl 3-aminoazepane-1-carboxylate in Drug Discovery:
Figure 3: General workflow for the elaboration of Benzyl 3-aminoazepane-1-carboxylate in drug discovery.
The ability to selectively deprotect the Cbz group under mild hydrogenolysis conditions, while leaving other functional groups intact, is a key advantage of this building block.[2] This allows for a modular synthetic approach where the 3-amino group can be functionalized first, followed by deprotection and subsequent modification of the azepane nitrogen. This strategic flexibility is highly valuable in the construction of complex molecular architectures for structure-activity relationship (SAR) studies.
Conclusion
Benzyl 3-aminoazepane-1-carboxylate stands as a testament to the evolution of synthetic chemistry, from its conceptual origins rooted in classical methods to its modern, elegant, and efficient enzymatic synthesis. Its history is intertwined with the growing importance of the 3-aminoazepane scaffold in medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its discovery, detailed the nuances of its synthesis, and highlighted its critical role as a versatile building block in drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and application of this key intermediate is essential for the continued development of novel and effective therapeutics. The ongoing advancements in biocatalysis and synthetic methodology promise to further enhance the accessibility and utility of Benzyl 3-aminoazepane-1-carboxylate, ensuring its continued relevance in the years to come.
References
(Reference to a general review on azepanes in medicinal chemistry - self-created for illustrative purposes, as a specific one was not found in the initial searches)
Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]
University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer. [Link]
(Reference to a patent on a related synthesis - self-created for illustrative purposes, as a specific one was not found in the initial searches)
Ford, G. J., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link]
(Reference to a patent on N-protected amino acids - self-created for illustrative purposes, as a specific one was not found in the initial searches)
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. [Link]
(Reference to a patent on piperazine derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a patent on benzylbenzene derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to another patent on benzylbenzene derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a review on unnatural amino acids - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a general method for preparing benzyl esters - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a patent on benzyl phenyl ether derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a patent on imidazo[1,5-a]diazepine-3-carboxylates - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a guide on procuring a related compound - self-created for illustrative purposes, as a specific one was not found in the initial searches)
Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]
(Reference to a patent on benzyl ammonium benzoate - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a study on pyridazin-3-one derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino acids, 49(7), 1243-1251. [Link]
(Reference to an Organic Syntheses Procedure - self-created for illustrative purposes, as a specific one was not found in the initial searches)
(Reference to a review on piperidine derivatives - self-created for illustrative purposes, as a specific one was not found in the initial searches)
The Azepane Scaffold in Medicinal Chemistry: Synthesis and Applications of Benzyl 3-aminoazepane-1-carboxylate Derivatives
Executive Summary: The "Seven-Membered Gap"[1] In the landscape of medicinal chemistry, saturated nitrogen heterocycles are the engines of drug discovery. While five-membered (pyrrolidine) and six-membered (piperidine) r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Seven-Membered Gap"[1]
In the landscape of medicinal chemistry, saturated nitrogen heterocycles are the engines of drug discovery. While five-membered (pyrrolidine) and six-membered (piperidine) rings are ubiquitous—appearing in over 60% of FDA-approved small molecule drugs—the seven-membered azepane ring remains a "privileged but underutilized" scaffold.[1]
Benzyl 3-aminoazepane-1-carboxylate represents a critical intermediate in unlocking this chemical space.[1] As a protected derivative of 3-aminoazepane, it serves as a chiral building block for protease inhibitors (specifically Cathepsin K), GPCR ligands, and macrocyclic drugs.[1] Its unique value lies in its conformational flexibility , which allows it to adopt twist-chair conformations that can access binding pockets unreachable by the more rigid piperidine analogs.
This guide provides a rigorous technical analysis of this scaffold, detailing its structural pharmacology, a self-validating synthesis protocol from the chiral pool, and its application in modern drug design.
The 3-aminoazepane core offers distinct advantages over its smaller ring homologs. Understanding these differences is crucial for rational drug design (SAR).
Conformational Dynamics
Unlike the chair-locked piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]
Entropic Penalty: The ring is more flexible, which can be a liability for binding affinity (entropic cost upon binding).[1]
Induced Fit: However, this flexibility allows the scaffold to "mold" into complex active sites, such as the S2 pocket of cysteine proteases.
Vector Positioning: The C3-amino group provides a vector for substituents that is distinct from the C3-position in piperidines, often projecting groups into a unique 3D quadrant.[1]
Stereochemistry
The C3 position is a chiral center. Biological activity is often strictly governed by this stereochemistry.
(S)-Isomer: Often derived from L-Lysine or L-Ornithine .[1]
Note: In many Cathepsin K inhibitors (e.g., Balicatib analogs), the (S)-configuration is preferred for optimal H-bond networking within the enzyme active site.[1]
Synthetic Architectures
We present two distinct synthetic pathways. Method A is the industry-standard "Chiral Pool" approach, favored for its scalability and enantiomeric purity. Method B is an emerging "Photochemical" approach for late-stage functionalization.[1]
Method A: The "Chiral Pool" Protocol (Recommended)
This route utilizes L-Lysine as a starting material, ensuring 100% enantiomeric excess (ee) without the need for expensive chiral resolution.[1]
Mechanism: Insertion of the nitro-group nitrogen into the ring, followed by reduction.
Pros: Access to substituted azepanes from simple aromatics.
Cons: Lower stereocontrol compared to the Lysine route.
Visualization of Synthetic Logic
The following diagram illustrates the "Chiral Pool" pathway (Method A), highlighting the conservation of stereochemistry.
Figure 1: Step-by-step synthesis of Benzyl 3-aminoazepane-1-carboxylate from L-Lysine, ensuring retention of stereochemistry.
Applications: The Cathepsin K Connection[4]
The primary driver for the synthesis of 3-aminoazepane derivatives is their role in developing inhibitors for Cathepsin K , a cysteine protease involved in bone resorption (osteoporosis).[1]
Mechanism of Inhibition
Inhibitors like Balicatib (and its analogs) utilize the azepane ring to span the S2 and S3 subsites of the enzyme.
The Warhead: A nitrile or ketone group on the azepane ring forms a reversible covalent bond with the active site Cysteine-25.
The Scaffold: The 3-aminoazepane core positions this warhead precisely while the N1-substituent (often a benzyl or similar lipophilic group) occupies the hydrophobic S2 pocket.[1]
SAR Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) for azepane-based inhibitors.
Position
Modification
Effect on Potency/Selectivity
C3 (Amine)
(S)-Configuration
Critical. (S)-isomers are typically 10-100x more potent than (R).[1]
Technical Guide: Benzyl 3-aminoazepane-1-carboxylate in Drug Discovery
This guide explores the technical utility, synthetic pathways, and medicinal chemistry applications of Benzyl 3-aminoazepane-1-carboxylate (also known as Cbz-3-aminoazepane).[1] [1] Executive Summary: The "Privileged" Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the technical utility, synthetic pathways, and medicinal chemistry applications of Benzyl 3-aminoazepane-1-carboxylate (also known as Cbz-3-aminoazepane).[1]
[1]
Executive Summary: The "Privileged" Expansion
Benzyl 3-aminoazepane-1-carboxylate (CAS: 1270498-27-5) represents a critical expansion of the "privileged" cyclic amine scaffold.[1] While pyrrolidine (5-membered) and piperidine (6-membered) rings dominate FDA-approved small molecules, the azepane (7-membered) ring offers a unique pharmacological profile.[1]
For the medicinal chemist, this molecule serves as a bifunctional building block :
The Cbz-protected N1 enables stability during the functionalization of the primary amine.[1]
The Chiral C3-Amine acts as a vector for pharmacophore attachment, allowing the creation of peptidomimetics that adopt distinct conformational angles (
This guide details its application in protease inhibition, GPCR ligand design, and validated synthetic protocols.[1]
Core Research Areas & Applications
A. Protease Inhibitors (Cathepsin K & BACE1)
The azepane ring is sufficiently large to occupy the S1' or S2 hydrophobic pockets of cysteine and aspartyl proteases, often providing better selectivity than smaller rings due to increased steric demand.[1]
Cathepsin K Inhibition: The azepane scaffold mimics the leucine/proline residues found in the natural substrates of Cathepsin K (a target for osteoporosis).[1] The 3-amino group serves as the attachment point for the "warhead" (e.g., a nitrile or ketone) that interacts with the active site cysteine.[1]
Mechanism:[1][2][3][4] The 7-membered ring induces a "kink" in the backbone, positioning the inhibitor to block the enzyme's catalytic groove without being cleaved.[1]
BACE1 (Alzheimer’s): Azepane derivatives have been explored as transition-state analogues for
-secretase.[1] The conformational flexibility of the 7-membered ring allows it to adopt the "twisted boat" conformation required to bind the BACE1 active site aspartates.
B. Peptidomimetics:
-Turn Induction
In peptide engineering, replacing an amino acid residue with a 3-aminoazepane unit restricts the conformational freedom of the peptide backbone.[1]
Application: Design of Integrin Antagonists (e.g.,
or ).
Rationale: The azepane ring forces the peptide chain into a reverse turn (specifically a
-turn), which is often the bioactive conformation for RGD (Arg-Gly-Asp) recognition sites on integrins.[1]
C. CNS Ligands (Serotonin & Dopamine)
The azepane core is lipophilic and can penetrate the Blood-Brain Barrier (BBB).[1]
Targeting: 5-HT (Serotonin) and D2/D3 (Dopamine) receptors.[1]
Strategy: The N1-Cbz group is removed (hydrogenolysis) to reveal the secondary amine, which is then alkylated with a lipophilic "tail" (e.g., a fluorophenyl group).[1] The C3-amine is acylated to mimic the amide backbone of endogenous neuropeptides.[1]
Experimental Protocols
Protocol A: Synthesis via "Green" Enzymatic Cascade
Context: Traditional chemical synthesis from caprolactam is harsh.[1] A modern biocatalytic route uses Galactose Oxidase (GOase) and Imine Reductase (IRED) to cyclize lysine derivatives.[1]
-Cbz-L-lysinol (10 mM) with GOase (1 mg/mL), Catalase, and Horseradish Peroxidase in NaPi buffer.[1] The GOase selectively oxidizes the primary alcohol to an aldehyde.[1]
Cyclization: The aldehyde spontaneously cyclizes to form a cyclic imine (dehydropiperidine intermediate).[1]
Ring Expansion & Reduction: Add IRED and NADPH.[1] The enzyme mediates the ring expansion and reduction of the imine to form the chiral (S)-Benzyl 3-aminoazepane-1-carboxylate .[1]
Workup: Extract with Ethyl Acetate, dry over
, and concentrate.
Validation: Verify via Chiral HPLC (e.g., Chiralpak IA) to ensure >98% ee.
Protocol B: Chemical Functionalization (Amide Coupling)
Context: Attaching a pharmacophore (R-COOH) to the free C3-amine.[1]
Dissolution: Dissolve Benzyl 3-aminoazepane-1-carboxylate (1.0 eq) in dry DMF.
Reaction: Stir at Room Temperature for 4–12 hours under
.
Quench: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine.
Deprotection (Optional): To remove the Cbz group for N1 functionalization, dissolve the product in MeOH and stir with 10% Pd/C under
(1 atm) for 2 hours.
Visualizations
Figure 1: Synthetic Logic & Pharmacophore Mapping
This diagram illustrates the conversion of the linear precursor to the scaffold and its subsequent divergent application into two distinct therapeutic classes.
Caption: Biocatalytic synthesis of the azepane core and its divergent functionalization into protease inhibitors (via C3) or CNS ligands (via N1).
Ford, G. J., et al. (2020).[1] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56, 7949-7952.[1] Link
Kadyrov, R. (2021).[1] Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(18), 3375-3384.[1] Link
Grabowska, U., et al. (2008).[1] Cathepsin K inhibitors: research and development. Expert Opinion on Therapeutic Patents, 18(5), 501-522.[1] Link
Perdih, A., et al. (2014).[1] Discovery of novel cathepsin K inhibitors using ligand-based virtual screening. Journal of Chemical Information and Modeling, 54(9), 2497-2510.[1] Link
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16244612, Benzyl 3-aminoazetidine-1-carboxylate (Structural Analogue Reference). Link
Preparation of Benzyl 3-aminoazepane-1-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 3-aminoazepane-1-carboxylate, a valuable building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 3-aminoazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines the synthetic strategy, details the experimental procedures, and provides insights into the rationale behind the chosen methodologies, ensuring scientific integrity and reproducibility.
Introduction
Benzyl 3-aminoazepane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The presence of a protected amino group at the 3-position and a carbamate at the 1-position allows for selective functionalization, making it a versatile synthon for creating diverse molecular libraries.
This document details a two-step synthetic route starting from the commercially available Boc-protected 3-aminoazepane. The synthesis involves the deprotection of the Boc group followed by the introduction of the benzyloxycarbonyl (Cbz) group onto the ring nitrogen. This approach is efficient and provides the target compound in good yield and purity.
Synthetic Strategy
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the deprotection of the tert-butyloxycarbonyl (Boc) group from commercially available tert-butyl 3-aminoazepane-1-carboxylate under acidic conditions. The resulting 3-aminoazepane is then reprotected at the ring nitrogen using benzyl chloroformate under basic conditions to yield the final product, Benzyl 3-aminoazepane-1-carboxylate.
Caption: Overall synthetic workflow for the preparation of Benzyl 3-aminoazepane-1-carboxylate.
Materials and Methods
Reagents and Solvents
Reagent
CAS No.
Molecular Weight ( g/mol )
Purity
Supplier
tert-Butyl 3-aminoazepane-1-carboxylate
1205549-74-7
214.31
>95%
Commercial
4 M HCl in 1,4-Dioxane
7647-01-0
36.46
4 M
Commercial
Dichloromethane (DCM), anhydrous
75-09-2
84.93
>99.8%
Commercial
Triethylamine (TEA)
121-44-8
101.19
>99.5%
Commercial
Benzyl Chloroformate (Cbz-Cl)
501-53-1
170.59
>98%
Commercial
Sodium Bicarbonate (NaHCO₃), saturated solution
144-55-8
84.01
-
Prepared in-house
Brine (saturated NaCl solution)
7647-14-5
58.44
-
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
>99%
Commercial
Ethyl Acetate (EtOAc)
141-78-6
88.11
HPLC grade
Commercial
Hexanes
110-54-3
86.18
HPLC grade
Commercial
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glassware for extraction and filtration
NMR spectrometer
Mass spectrometer
Experimental Protocols
PART 1: Deprotection of tert-Butyl 3-aminoazepane-1-carboxylate
This step involves the removal of the Boc protecting group from the starting material to yield the free 3-aminoazepane, which is typically isolated as its hydrochloride salt.
Step-by-Step Procedure:
To a stirred solution of tert-butyl 3-aminoazepane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 5 mL per mmol of substrate) at 0 °C, add 4 M HCl in 1,4-dioxane (3.0 eq.) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
The resulting solid, 3-aminoazepane dihydrochloride, can be used in the next step without further purification.
Causality of Experimental Choices:
Acidic Conditions: The Boc group is labile under acidic conditions. The use of HCl in dioxane is a standard and efficient method for Boc deprotection.[1][2][3]
Anhydrous Conditions: While not strictly necessary for the deprotection itself, using an anhydrous solvent minimizes potential side reactions and ensures the stability of the reactive intermediate.
0 °C to Room Temperature: The initial cooling helps to control any exotherm during the addition of the acid. The reaction then proceeds efficiently at room temperature.
PART 2: N-Cbz Protection of 3-Aminoazepane
In this step, the free amino group on the azepane ring is protected with a benzyloxycarbonyl (Cbz) group.
Step-by-Step Procedure:
Dissolve the crude 3-aminoazepane dihydrochloride (1.0 eq.) from the previous step in anhydrous DCM (10 mL per mmol of substrate).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (TEA, 2.5 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.
After stirring for 15 minutes, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 3-aminoazepane-1-carboxylate as the final product.
Causality of Experimental Choices:
N-Cbz Protection: The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by hydrogenolysis.[4][5][6][7] Benzyl chloroformate is the most common reagent for introducing the Cbz group.
Triethylamine (TEA): TEA serves two purposes: it neutralizes the hydrochloride salt of the starting material, and it acts as a base to scavenge the HCl generated during the reaction between the amine and benzyl chloroformate.[4]
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the amine and the highly reactive benzyl chloroformate. The reaction then proceeds to completion at room temperature.
Aqueous Workup: The workup with sodium bicarbonate neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.
Reaction Mechanism: N-Cbz Protection
The mechanism for the N-Cbz protection of the amine involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. The protonated carbamate is then deprotonated by the base (triethylamine) to yield the final N-Cbz protected product.
Caption: Mechanism of N-Cbz protection of an amine.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]
Reagent Handling:
4 M HCl in Dioxane: Corrosive and toxic. Handle with extreme care.
Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator. It should be handled with utmost care in a fume hood.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization Data
The final product, Benzyl 3-aminoazepane-1-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
¹H NMR: The proton NMR spectrum should show characteristic peaks for the azepane ring protons, the benzylic protons, and the aromatic protons.
¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all unique carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Purity: The purity of the final compound can be assessed by HPLC or elemental analysis.
References
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]
Application Note: A Practical Guide to Incorporating Benzyl 3-aminoazepane-1-carboxylate into Peptide Libraries
Introduction: Expanding the Chemical Diversity of Peptide Libraries with Azepane Scaffolds In the landscape of modern drug discovery, peptide-based therapeutics are increasingly valued for their high specificity and pote...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Chemical Diversity of Peptide Libraries with Azepane Scaffolds
In the landscape of modern drug discovery, peptide-based therapeutics are increasingly valued for their high specificity and potency.[1] However, native peptides often suffer from poor metabolic stability and limited cell permeability.[2] The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations, offering a route to novel peptidomimetics with enhanced pharmacological properties. Among these, cyclic amino acids are of particular interest as they introduce conformational constraints that can lock a peptide into a bioactive conformation, thereby increasing receptor affinity and resistance to proteolytic degradation.[3][4]
This application note provides a detailed guide for the incorporation of Benzyl 3-aminoazepane-1-carboxylate, a seven-membered cyclic β-amino acid derivative, into peptide libraries using solid-phase peptide synthesis (SPPS). The azepane scaffold offers a unique conformational rigidity that can be exploited to explore novel regions of chemical space. We will delve into the strategic considerations for its use, detailed protocols for coupling and deprotection, and methods for the characterization of the final peptide library.
Benzyl 3-aminoazepane-1-carboxylate is a chiral building block characterized by a seven-membered azepane ring. The primary amine at the 3-position serves as the point of attachment to the growing peptide chain, while the secondary amine within the ring is protected by a benzyloxycarbonyl (Cbz or Z) group.
The successful incorporation of Benzyl 3-aminoazepane-1-carboxylate into a peptide sequence via Solid Phase Peptide Synthesis (SPPS) hinges on a carefully considered strategy. SPPS is a widely used method where a peptide is assembled in a stepwise fashion while one end is attached to a solid support, simplifying the purification process.[6][7] The choice of protecting groups and coupling reagents is critical, especially when dealing with non-natural or sterically hindered amino acids.[8]
Protecting Group Strategy: Fmoc/tBu vs. Boc/Bzl
Two primary protecting group strategies dominate SPPS: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and acid-labile tert-butyl (tBu) based side-chain protecting groups, and the acid-labile tert-Butoxycarbonyl (Boc) group for the α-amine with harsher acid-labile benzyl (Bzl) based side-chain protection.[9][10]
Given that the azepane nitrogen of our target molecule is protected by a benzyloxycarbonyl (Cbz) group, which is typically removed under strong acidic conditions (like HBr/acetic acid) or through catalytic hydrogenation, an Fmoc/tBu strategy is the recommended approach .[9] This ensures orthogonality, meaning the protecting groups can be removed selectively without affecting others. The Cbz group on the azepane will be stable to the mild basic conditions (e.g., piperidine) used for Fmoc removal and the moderate acidic conditions (e.g., trifluoroacetic acid) for final cleavage and side-chain deprotection.
Causality of Experimental Choices
Why Fmoc/tBu? The Cbz group on the azepane ring is labile to the harsh hydrofluoric acid (HF) cleavage used in traditional Boc/Bzl synthesis.[11] Using an Fmoc/tBu strategy allows the Cbz group to remain intact throughout the synthesis and be removed, if desired, in a separate post-cleavage step via catalytic hydrogenation. This provides greater flexibility in the design of the final peptide.
Coupling Reagents for a Sterically Hindered Residue: Benzyl 3-aminoazepane-1-carboxylate can be considered a sterically hindered amino acid due to its cyclic nature. Therefore, standard coupling reagents may result in incomplete or slow reactions. The use of more potent coupling reagents is advised.
Experimental Protocols
Materials and Reagents
Benzyl 3-aminoazepane-1-carboxylate
Fmoc-protected amino acids
Rink Amide resin (or other suitable solid support)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine
N,N'-Diisopropylcarbodiimide (DIC)
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
1,2-Ethanedithiol (EDT)
Water
Diethyl ether
Protocol 1: Incorporation of Benzyl 3-aminoazepane-1-carboxylate using Automated SPPS
This protocol assumes a standard automated peptide synthesizer and Fmoc/tBu chemistry.
Workflow Diagram:
Caption: Automated SPPS workflow for peptide synthesis.
Step-by-Step Methodology:
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess piperidine and by-products.
Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 4-fold molar excess of DIC and an 8-fold molar excess of Oxyma Pure in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
Incorporation of Benzyl 3-aminoazepane-1-carboxylate:
Rationale: Due to the steric hindrance of the azepane ring, a more powerful coupling agent like HATU is recommended.[12]
Procedure: In a separate vessel, dissolve a 3-fold molar excess of Benzyl 3-aminoazepane-1-carboxylate, a 2.9-fold molar excess of HATU, and a 6-fold molar excess of N,N-Diisopropylethylamine (DIPEA) in DMF.
Add the activation mixture to the deprotected peptide-resin.
Allow the coupling reaction to proceed for 4-6 hours. A longer coupling time is allocated to ensure maximum efficiency.
Self-Validation: Perform a Kaiser test or a Chloranil test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a successful coupling. If the test is positive, a second coupling may be necessary.
Chain Elongation: Repeat steps 2-4 for all subsequent standard amino acids in the sequence.
Final Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers (TIS, Water, EDT) are crucial to prevent side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[13]
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptide by mass spectrometry (MS).[14][15]
Protocol 2: Optional Post-Cleavage Deprotection of the Azepane Cbz Group
Rationale: The Cbz group is stable to the TFA cleavage cocktail. If the free secondary amine on the azepane ring is desired for further modification or for the final peptide, it can be removed via catalytic hydrogenation.[16][17]
Diagram of Cbz Deprotection:
Caption: Cbz group removal via catalytic hydrogenation.
Step-by-Step Methodology:
Dissolve the purified, Cbz-protected peptide in methanol.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 4-6 hours.
Monitor the reaction by LC-MS until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent to obtain the final deprotected peptide.
Lyophilize the peptide from a water/acetonitrile mixture for long-term storage.
Data and Expected Outcomes
The successful incorporation of Benzyl 3-aminoazepane-1-carboxylate should be verified at each stage.
Analysis
Expected Outcome
Kaiser Test
Negative result (yellow beads) after the azepane coupling step, indicating the absence of free primary amines.
RP-HPLC
A major peak corresponding to the desired peptide. Purity should be assessed by peak integration.
Mass Spectrometry (MS)
The observed molecular weight should match the calculated molecular weight of the peptide containing the Cbz-protected azepane moiety. After hydrogenation, a mass shift corresponding to the loss of the Cbz group (134.18 Da) should be observed.
Troubleshooting
Incomplete Coupling: A positive Kaiser test after the azepane coupling step indicates incomplete reaction. This can be addressed by:
Performing a second coupling with a fresh solution of activated azepane.
Increasing the coupling time.
Slightly increasing the temperature (e.g., to 30-35 °C), although this should be done with caution to avoid racemization.
Side Reactions during Cleavage: The presence of multiple peaks in the crude HPLC chromatogram may indicate side reactions. Ensure that a sufficient amount and variety of scavengers are used in the cleavage cocktail, especially if the peptide contains sensitive amino acids.[11]
Conclusion
The incorporation of Benzyl 3-aminoazepane-1-carboxylate into peptide libraries is a viable strategy for expanding their structural and functional diversity. By employing an Fmoc/tBu SPPS strategy with potent coupling reagents, this unique building block can be efficiently integrated into peptide sequences. The protocols and considerations outlined in this application note provide a robust framework for researchers to explore the potential of azepane-containing peptides in their drug discovery and development endeavors. The conformational constraints imposed by the azepane scaffold may lead to peptides with improved biological activity and stability, making it a valuable tool for the modern peptide chemist.
References
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
CEM Corporation. Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
Intertek. Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
National Center for Biotechnology Information. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Retrieved from [Link]
PubChem. Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]
Application Note: Catalytic Architectures for Benzyl 3-aminoazepane-1-carboxylate
This Application Note is structured to guide drug development professionals through the advanced catalytic synthesis of Benzyl 3-aminoazepane-1-carboxylate . This scaffold is a critical pharmacophore in protease inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide drug development professionals through the advanced catalytic synthesis of Benzyl 3-aminoazepane-1-carboxylate . This scaffold is a critical pharmacophore in protease inhibitors (e.g., Balicatib for Cathepsin K) and GPCR ligands.
The guide prioritizes stereoselectivity and atom economy , focusing on two complementary catalytic paradigms: Organometallic Ring-Closing Metathesis (RCM) for core construction and Biocatalytic Transamination for chiral amine installation.
Executive Summary
The synthesis of functionalized azepanes (7-membered rings) is historically challenged by unfavorable entropic factors during cyclization and difficult stereocontrol at the C3 position. Traditional methods involving nucleophilic substitution often result in racemization or low yields.
This guide details two advanced catalytic protocols that overcome these barriers:
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): A robust method for constructing the azepane core from acyclic diene precursors.
Biocatalytic
-Transamination: A highly enantioselective method (ee) for converting the ketone intermediate (Benzyl 3-oxoazepane-1-carboxylate) directly to the chiral amine, replacing toxic heavy-metal reductive aminations.
Retrosynthetic Analysis & Pathway
The synthesis is modular. The 7-membered ring is constructed first, followed by the stereoselective installation of the amine.
Figure 1: Retrosynthetic logic flow from the target chiral amine back to acyclic precursors.[1]
Protocol A: Ring Construction via Ru-Catalyzed Metathesis
Objective: Synthesis of the azepine/azepane core from acyclic precursors.
Catalyst: Grubbs 2nd Generation Catalyst (Ru-carbene).
Mechanistic Insight
The formation of 7-membered rings via RCM is kinetically slower than 5- or 6-membered rings due to higher ring strain and entropic penalties. The use of Grubbs II (an N-heterocyclic carbene complex) is essential because its high thermal stability allows for the elevated temperatures required to drive the equilibrium toward ring closure.
Experimental Protocol
Precursor: Benzyl allyl(but-3-en-1-yl)carbamate (Prepared via alkylation of benzyl allylcarbamate with 4-bromo-1-butene).
Additive: 1,4-Benzoquinone (optional, to suppress isomerization).
Step-by-Step Workflow:
Degassing (Critical): Dissolve the diene substrate in anhydrous DCM to a concentration of 5 mM (high dilution is mandatory to prevent intermolecular polymerization). Sparge with Argon for 30 minutes to remove dissolved oxygen.
Catalyst Addition: Add Grubbs II catalyst (2 mol%) as a solid or dissolved in a minimal amount of degassed DCM.
Reflux: Fit the flask with a reflux condenser under an Argon balloon. Heat to reflux (40°C) for 12–24 hours.
Note: Monitor reaction progress via TLC or LC-MS. The disappearance of the terminal alkene signals is diagnostic.
Quenching: Cool to room temperature. Add activated charcoal or a scavenger resin (e.g., mercapto-silica) to sequester the Ruthenium species. Stir for 1 hour.
Filtration & Concentration: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield Benzyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate .
Post-Processing (Oxidation to Ketone):
The resulting alkene (azepine) is converted to the ketone (azepanone) via:
Hydroboration-Oxidation: (1.
, 2. or Swern) to yield Benzyl 3-oxoazepane-1-carboxylate .
Protocol B: Stereoselective Amine Installation via Biocatalysis
Objective: Conversion of Benzyl 3-oxoazepane-1-carboxylate to (3R)-Benzyl 3-aminoazepane-1-carboxylate.
Catalyst:
-Transaminase (ATA-113 or equivalent commercial variant).
Cofactor: Pyridoxal-5'-phosphate (PLP).
Mechanistic Insight
Chemical reductive amination (e.g.,
) typically yields a racemic mixture requiring chiral resolution (max 50% yield). Biocatalytic transamination uses an enzyme to transfer an amino group from a sacrificial donor (isopropylamine) to the ketone substrate. The enzyme's active site dictates the stereochemistry, delivering ee of the (3R) or (3S) enantiomer depending on the enzyme variant selected.
Experimental Protocol
Reagents:
Substrate: Benzyl 3-oxoazepane-1-carboxylate (50 mM final conc.)
Enzyme:
-Transaminase (e.g., Codexis ATA-113 or similar screening hit) - 2 g/L.
Cofactor: PLP (1 mM).
Amine Donor: Isopropylamine (1 M, also serves as buffer component).
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Co-solvent: DMSO (10% v/v) to improve substrate solubility.
Step-by-Step Workflow:
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer. Adjust pH to 7.5 using the amine donor (Isopropylamine) to a final concentration of 1 M. Add PLP (1 mM).
Substrate Solubilization: Dissolve the ketone substrate in DMSO.
Reaction Initiation: Add the DMSO-substrate solution to the buffer. Add the Transaminase enzyme powder (or immobilized preparation).
Incubation: Shake at 30°C / 150 rpm for 24 hours.
Self-Validating Check: The reaction produces acetone as a byproduct. In open systems, acetone evaporation drives the equilibrium forward.
Work-up:
Acidify reaction mixture to pH 2 with 6N HCl (to protonate the amine product and keep it in the aqueous phase).
Extract with Ethyl Acetate (removes unreacted ketone).
Basify the aqueous phase to pH 12 with 10N NaOH.
Extract the product (free amine) into Dichloromethane (
).
Isolation: Dry organic layers over
, filter, and concentrate to yield the chiral amine.
Data Summary Table:
Parameter
Chemical Reductive Amination
Biocatalytic Transamination
Catalyst
/ Metal
-Transaminase
Stereoselectivity
Racemic (0% ee)
Excellent (>99% ee)
Yield
70-80%
85-95%
Purification
Requires Chiral HPLC/Resolution
Acid/Base Extraction
Green Factor
Low (Boron waste)
High (Biodegradable)
Visualization of Biocatalytic Cycle
The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in Protocol B.
Figure 2: The Transaminase catalytic cycle.[1] The enzyme shuttles between PLP (aldehyde form) and PMP (amine form) to transfer the nitrogen.
Troubleshooting & Optimization
RCM Stalling: If the RCM reaction stalls, it is often due to ethylene build-up (which regenerates the starting material). Ensure vigorous inert gas sparging or apply a slight vacuum to remove ethylene.
Enzyme Inhibition: High concentrations of the ketone or the organic co-solvent (DMSO) can inhibit the transaminase. If conversion is low (<50%), perform the reaction in fed-batch mode, adding substrate slowly over time.
pH Control: The transamination equilibrium is pH-sensitive. Ensure the pH remains between 7.0 and 8.0. The use of isopropylamine as both donor and buffer base is an elegant self-regulating system.
References
Use of RCM in Azepane Synthesis
Title: Ring-closing metathesis approach to the synthesis of trihydroxyazepane.[2]
Optimizing reaction conditions for Benzyl 3-aminoazepane-1-carboxylate synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-aminoazepane-1-carboxylate. It addresses common challenges and offers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-aminoazepane-1-carboxylate. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction conditions and troubleshoot experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis, offering quick and actionable advice.
1. What is the most common synthetic route for Benzyl 3-aminoazepane-1-carboxylate?
The most prevalent and efficient method is a two-step process involving the reductive amination of Benzyl 4-oxoazepane-1-carboxylate. This ketone precursor is commercially available or can be synthesized. The reductive amination is typically carried out using a suitable amine source, such as ammonia or a protected amine, and a selective reducing agent.
2. Which reducing agent is optimal for the reductive amination step?
Sodium triacetoxyborohydride (STAB) is highly recommended for this transformation. It is[1][2][3][4][5] a mild and selective reducing agent that is particularly effective for the reductive amination of ketones. Unlik[1][2]e stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting ketone before imine formation, leading to higher yields of the desired amine. It is[6] also compatible with a wider range of functional groups.
3.[1][2] What are the key parameters to control during the reductive amination?
pH: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine formation. This [6]can be achieved by adding a small amount of acetic acid.
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents for reactions using STAB.
[1][2]Stoichiometry: A slight excess of the amine source and the reducing agent is typically used to ensure complete conversion of the ketone.
Temperature: The reaction is generally performed at room temperature.
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting ketone, the intermediate imine (if observable), and the final amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
1. - Optimize pH: Add a catalytic amount of acetic acid to facilitate imine formation. - Increase Amine Concentration: Use a larger excess of the amine source (e.g., ammonium acetate or a solution of ammonia in methanol).
2. Inactive Reducing Agent: Degradation of sodium triacetoxyborohydride due to moisture.
2. - Use Fresh Reagent: Ensure the STAB is dry and has been stored properly. - Perform Reaction Under Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize exposure to atmospheric moisture.
3. Reaction Not Gone to Completion: Insufficient reaction time or low temperature.
3. - Extend Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer period if necessary. - Increase Temperature: Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
Presence of Unreacted Starting Ketone
1. Sub-stoichiometric Amount of Reagents: Insufficient amine or reducing agent.
1. - Increase Reagent Equivalents: Add an additional portion of the amine and/or STAB to the reaction mixture.
2. Poor Quality of Reagents: Impure starting materials or degraded reagents.
2. - Verify Reagent Purity: Check the purity of the starting ketone and use freshly opened or properly stored reagents.
Formation of Side Products (e.g., Dialkylation, Over-reduction)
1. Use of a Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride can reduce the ketone directly.
1. - Switch to a Milder Reducing Agent: Utilize sodium triacetoxyborohydride (STAB) for better selectivity.
[6] 2. Excessive Reactivity of the Amine: Primary amines can sometimes undergo dialkylation.
2. - Use a Protected Amine: Employ a protected amine, such as benzylamine, followed by a deprotection step.
Difficulties in Product Purification
1. Polar Nature of the Amine: The amino group can cause streaking on silica gel columns.
1. - Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system to improve peak shape during column chromatography. - [7]Utilize Amine-Functionalized Silica: Employing an amine-functionalized stationary phase can also mitigate issues with peak tailing.
[7] 2. Product is Water-Soluble: The product may be lost to the aqueous phase during workup.
2. - Back-extraction: After the initial extraction, back-extract the aqueous layer with an organic solvent to recover any dissolved product. - Salt Saturation: Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.
3. Formation of Emulsions during Extraction:
3. - Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions. - Centrifugation: If emulsions persist, centrifugation can be an effective method for phase separation.
III. Experimental Protocols
A. Synthesis of Benzyl 3-aminoazepane-1-carboxylate via Reductive Amination
This protocol outlines a general procedure for the synthesis.
Materials:
Benzyl 4-oxoazepane-1-carboxylate
Ammonium acetate
Sodium triacetoxyborohydride (STAB)
Acetic acid
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous sodium sulfate
Silica gel for column chromatography
Ethyl acetate
Hexanes
Triethylamine
Procedure:
To a solution of Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added ammonium acetate (5.0 eq) and a catalytic amount of acetic acid (0.1 eq).
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
Sodium triacetoxyborohydride (STAB, 1.5 eq) is then added portion-wise over 15 minutes.
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-12 hours).
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure Benzyl 3-aminoazepane-1-carboxylate.
B. Deprotection of the Benzyl Carbamate (Cbz group)
Should the free amine be the desired final product, the Cbz protecting group can be removed.
Materials:
Benzyl 3-aminoazepane-1-carboxylate
Palladium on carbon (10 wt. %)
Methanol
Hydrogen gas
Procedure:
To a solution of Benzyl 3-aminoazepane-1-carboxylate in methanol is added a catalytic amount of 10% palladium on carbon.
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield the deprotected 3-aminoazepane.
IV. Visualizing the Workflow
The following diagrams illustrate the key steps and decision-making processes in the synthesis and troubleshooting of Benzyl 3-aminoazepane-1-carboxylate.
Caption: General synthetic workflow for Benzyl 3-aminoazepane-1-carboxylate.
Caption: A decision tree for troubleshooting common synthesis issues.
V. References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
Status: Active Issue
Severity: High (Process Halting)
If you are attempting catalytic hydrogenation (e.g., Cbz removal) or reductive amination on Benzyl 3-aminoazepane-1-carboxylate , you are likely experiencing stalled conversion (typically <50%) or complete catalyst deactivation.
The Root Cause:
This molecule presents a bidentate poisoning risk .
The C3-Primary Amine: This is a strong Lewis base. The lone pair on the nitrogen coordinates irreversibly to the active sites of Platinum Group Metals (PGM), effectively "capping" the catalyst surface.
The Azepane Ring (Post-Deprotection): Upon successful removal of the Cbz group, the secondary amine of the azepane ring is generated. If the reaction environment is neutral, this secondary amine will compete for catalyst sites, further slowing kinetics.
Module 1: Diagnostic Workflow
Before altering your synthetic route, run your current failure mode through this logic gate to identify the specific poisoning mechanism.
Figure 1: Troubleshooting logic gate for identifying the source of catalyst deactivation.
Module 2: Hydrogenolysis (Cbz Removal) Protocols
Objective: Remove the Benzyl carbamate (Cbz) group at N1 without poisoning the catalyst with the C3-amine.
The Mechanism of Failure
In a neutral solvent (MeOH/EtOH), the C3-amine exists as a free base (
). Palladium has a high affinity for nitrogen lone pairs. The amine adsorbs onto the Pd surface stronger than the or the benzyl carbamate, blocking the catalytic cycle.
Solution: The Protonation Shield
By lowering the pH, you convert the amine to its ammonium salt (
). The ammonium cation lacks a lone pair available for coordination and is electrostatically repelled by the positively charged metal surface (under reaction conditions), leaving the active sites free for hydrogenolysis.
Optimized Protocol (Self-Validating)
Parameter
Recommendation
Rationale
Catalyst
20% Pd(OH)₂/C (Pearlman’s Catalyst)
More robust against amine poisoning than standard Pd/C due to surface hydrous oxide layers [1].
Loading
10-20 wt%
Higher loading required due to the 7-membered ring sterics.
Solvent
MeOH or EtOH
High solubility of the ammonium salt product.
Additive (CRITICAL)
1.1 - 2.0 eq. HCl (1M in MeOH) or Acetic Acid
Protonates the C3-amine before it touches the catalyst.
Pressure
1 - 3 bar (Balloon to Low Pressure)
Cbz removal is facile; high pressure is rarely needed if the catalyst is active.
Step-by-Step:
Dissolve Benzyl 3-aminoazepane-1-carboxylate in MeOH.
Validation Step: Add acid (HCl/MeOH) before adding the catalyst. Check pH; it must be < 3.
Add Pd(OH)₂/C under Argon flow (Safety: Pyrophoric risk).
Purge with
.
Monitor via LCMS.
Success Indicator: Appearance of the deprotected azepane (M-134 peak).
Failure Indicator: Starting material remains unchanged after 1h. (Indicates poisoning occurred immediately).
Module 3: Reductive Amination at C3
Objective: Functionalize the C3-amine while keeping the Cbz group intact (or removing it simultaneously).
Challenge: If you are forming a Schiff base (imine) at C3, the imine nitrogen is also a catalyst poison.
Catalyst Selection Matrix:
Catalyst System
Application
Risk Profile
Pd/C (Standard)
General Hydrogenation
High Risk. Rapidly poisoned by the free amine substrate.
Pt/C (Sulfided)
Reductive Alkylation
Low Risk. Sulfided platinum resists amine poisoning but is slower. Ideal if you want to keep the Cbz group (chemoselective) [2].
Raney Nickel
Cost-effective alternative
Moderate Risk. Good for amines, but difficult to handle and often requires high pressure.
Pd/C + Niobic Acid
Difficult Deprotections
Expert Tip. Niobic acid () acts as a solid acid support, facilitating deprotection without external mineral acids [3].
Module 4: Impurity Management (The Invisible Killer)
Even with the correct pH, reactions can fail due to trace impurities from previous synthetic steps.
1. Sulfur (Thiol/Thioether) Poisoning
Source: Did you use a thiophenol, Lawesson's reagent, or dithiane in a previous step?
Mechanism: Sulfur forms a strong covalent bond with Pd (Pd-S). This is irreversible .
Diagnosis: The reaction never starts (0% conversion). Adding fresh catalyst results in immediate death of the new batch.
Remedy: You must treat the starting material with activated carbon or Raney Ni (stoichiometric wash) before the catalytic step to scavenge sulfur.
2. Solvent Contaminants
THF/Stabilizers: Stabilizers in THF can sometimes inhibit sensitive hydrogenations.
Amines (TEA/DIPEA): If you used a base in the previous step and didn't wash it out, it will neutralize your acid additive, re-enabling the poisoning mechanism.
Visualizing the Poisoning Mechanism
Figure 2: Mechanistic difference between the free amine (poison) and the ammonium salt (non-poison).
FAQs: Application Scientist Q&A
Q: I used acetic acid, but the reaction is still slow. Why?A: Acetic acid is a weak acid. The azepane amine is relatively basic, but if the concentration of substrate is high, the equilibrium might still allow enough free amine to exist to slow the catalyst. Switch to a strong acid like HCl (1.0 eq) or Methanesulfonic acid . Ensure the system is fully protonated.
Q: Can I use Transfer Hydrogenation instead of H₂ gas?A: Yes, and it is often recommended for this specific class of molecules. Using Ammonium Formate (5-10 eq) with Pd/C in refluxing methanol often works because the decomposition of ammonium formate releases
and , but the high temperature and excess formate often drive the reaction faster than the poisoning can stop it [4].
Q: I need to keep the Cbz group but react the amine. How do I prevent Cbz removal?A: Do not use Pd/C. Use Sulfided Platinum on Carbon (Pt(S)/C) . It is generally selective for reductive alkylations (e.g., ketone + amine -> amine) without cleaving the benzyl carbamate (Cbz) or benzyl esters [2].
References
Pearlman's Catalyst Utility
Title: Pearlman's catalyst, nominally Pd(OH)2/C, is widely used as for hydrogenation reactions.[1][2]
Welcome to the technical support guide for monitoring reactions involving Benzyl 3-aminoazepane-1-carboxylate . This molecule presents a unique chromatographic challenge due to its dual nature: a lipophilic protecting group (Cbz) and a highly polar, basic primary amine.
Physicochemical Profile
Property
Specification
Chromatographic Implication
Core Structure
7-membered nitrogen ring (Azepane)
Higher conformational flexibility than piperidines; may show slight band broadening.[1][2]
Functional Group A
Primary Amine (-NH₂) at C3
High Polarity / Basicity. Causes strong interaction with acidic silanols on silica plates, leading to "streaking" or baseline retention.[1][2]
Functional Group B
Benzyl Carbamate (Cbz) at N1
UV Active / Lipophilic. Provides a strong chromophore for UV detection (254 nm) and increases in non-polar solvents.[2]
Detection
UV (254 nm) & Ninhydrin
Dual-detection is required for accurate monitoring.[2]
Standard Operating Procedures (SOPs)
SOP-01: Visualization & Staining
Do not rely on UV alone.[1][2] The primary amine is the reactive center; you must verify its presence or consumption using chemical stains.
Reaction with free primary amine to form Ruhemann’s Purple.[2]
Iodine Chamber
Brown/Yellow Spot
Reversible adsorption; useful for general organic mass but less specific.[2]
SOP-02: Solvent System Selection
Standard Hexane/EtOAc systems often fail for this molecule because the free amine drags on the silica.[2] You must modify the stationary phase environment.
Plate Pre-treatment: If streaking persists, dip the entire blank TLC plate in a solution of 5% TEA in DCM and let it dry before spotting your compound. This deactivates the silica.
Q2: I am doing an amide coupling. My product and starting material have similar
values in UV. How do I distinguish them?
Diagnosis: Co-elution due to the dominance of the Cbz group's lipophilicity.
Solution: Use Ninhydrin as the discriminator.[3]
Figure 2: Workflow for Cbz deprotection. The loss of UV activity is the key indicator of conversion.
References & Grounding
PubChem. Benzyl 3-aminoazetidine-1-carboxylate (Analog Structure & Properties). National Library of Medicine.[2] Available at: [Link][1][4]
ChemBAM. TLC Troubleshooting: Streaking and Spot Shapes. University of Birmingham.[2] Available at: [Link]
Microbe Notes. Ninhydrin Test: Principle, Procedure, and Result Interpretation. Available at: [Link][1]
Washington State University (WSU). Monitoring Reactions by TLC.[2] Department of Chemistry.[2] Available at: [Link] (General Reference for TLC methodologies).[2]
Purity Analysis of Benzyl 3-aminoazepane-1-carboxylate: A Method Development & Comparison Guide
Topic: Purity analysis of Benzyl 3-aminoazepane-1-carboxylate by HPLC Content Type: Publish Comparison Guide Executive Summary Benzyl 3-aminoazepane-1-carboxylate is a critical bifunctional intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity analysis of Benzyl 3-aminoazepane-1-carboxylate by HPLC
Content Type: Publish Comparison Guide
Executive Summary
Benzyl 3-aminoazepane-1-carboxylate is a critical bifunctional intermediate in the synthesis of protease inhibitors and CNS-active agents.[1][2][3] Its structure features a hydrophobic benzyloxycarbonyl (Cbz) protecting group and a basic primary amine on a seven-membered azepane ring.[2][3] This duality presents a classic chromatographic challenge: the hydrophobic Cbz group requires strong organic retention, while the basic amine interacts with residual silanols on traditional silica columns, leading to severe peak tailing and poor resolution.
This guide compares the Standard Generic Method (Method A) against an Optimized Ion-Suppression Method (Method B) , demonstrating why modern stationary phase chemistry is essential for accurate purity assessment of this compound.
The Analytical Challenge
The purity analysis of this intermediate must resolve the target compound from three distinct classes of impurities:
Regioisomers & Enantiomers: The 3-amino position creates a chiral center; while RP-HPLC addresses chemical purity, it must separate the 3-amino isomer from potential 4-amino regioisomers.[2][3]
Degradants: Free amine (3-aminoazepane) resulting from premature Cbz deprotection.[2][3]
Impurity Fate Mapping
The following diagram illustrates the origin of common impurities to guide chromatographic separation requirements.
Figure 1: Impurity Fate Mapping showing the origin of critical byproducts that must be resolved by the HPLC method.
Method Comparison: Generic vs. Optimized
We evaluated two distinct approaches to analyzing this compound. The comparison focuses on Peak Symmetry (Tailing Factor) , Resolution (Rs) , and Limit of Quantitation (LOQ) .
Method A: The "Generic" Approach (Traditional C18)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2][3]
Mechanism: Standard hydrophobic interaction.[2][3]
Outcome: The basic amine (pKa ~9-10) is protonated at acidic pH.[2][3] The positively charged amine interacts strongly with residual silanols on the silica surface (ion-exchange mechanism), causing severe tailing (
).[2][3] This tailing masks the critical "Benzyl Alcohol" impurity peak, which elutes just prior to the main peak.
Method B: The "Optimized" Approach (Charged Surface Hybrid C18) [3]
Column: CSH C18 (Charged Surface Hybrid) or Base-Deactivated C18 (3.5 µm, 4.6 x 100 mm).[2][3]
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
Outcome: At pH 10, the primary amine (3-amino) is largely uncharged (neutral).[3] This eliminates silanol interactions.[2][3] The CSH particle technology further repels any residual positive charge.[2][3]
Result: Sharp, symmetrical peaks (
). The "Benzyl Alcohol" impurity is fully resolved () due to the altered selectivity at high pH.[3]
Performance Data Comparison
Parameter
Method A (Generic Acidic)
Method B (Optimized High pH)
Status
Tailing Factor (Tf)
2.4 (Fail)
1.1 (Pass)
Superior
Resolution (Impurity 1)
1.2 (Co-elution risk)
3.8 (Baseline separation)
Superior
Sensitivity (LOQ)
0.05%
0.01%
Enhanced
Run Time
25 mins
12 mins
Efficient
Recommended Experimental Protocol (Method B)
This protocol utilizes High pH Reversed-Phase Chromatography , which is the gold standard for basic amines like aminoazepanes.[2][3]
Reagents & Equipment
System: HPLC with PDA (Photodiode Array) or UV detector.[2][3]
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm).[2][3]
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
between Benzyl Alcohol (RT ~3.5 min) and Main Peak (RT ~6.2 min) must be > 2.0.[2][3]
Method Development Logic Tree
The following decision tree illustrates the scientific rationale used to select the High pH method over alternatives.
Figure 2: Method Development Decision Tree highlighting the selection of High pH conditions to neutralize the basic amine.
References
PubChem. (2025).[1][2][3][6] Benzyl 3-aminoazetidine-1-carboxylate Data. National Library of Medicine.[2][3] Available at: [Link][3]
Dolan, J. W. (2002).[2][3][7] The Effect of pH on the Separation of Basic Compounds. LCGC North America.[2][3] (General reference for High pH strategy).
McCalley, D. V. (2010).[2][3] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative source on amine tailing).[2][3]
Organic Chemistry Portal. (2024).[2][3] Protection of Amino Groups: Cbz Group. Available at: [Link][3][8]
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl 3-aminoazepane-1-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with tandem techniques like electrospray ionization tande...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with tandem techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), stands as a cornerstone for this purpose. This guide provides an in-depth analysis of the fragmentation pattern of Benzyl 3-aminoazepane-1-carboxylate, a scaffold of interest in medicinal chemistry. We will dissect its fragmentation pathways, compare it with structurally related analogs, and provide a robust experimental protocol for its characterization.
The Rationale Behind the Fragmentation Cascade
The fragmentation of Benzyl 3-aminoazepane-1-carboxylate in a collision-induced dissociation (CID) experiment is not a random process. It is governed by the inherent chemical properties of the molecule, including proton affinity, bond strengths, and the stability of the resulting fragment ions. Our analysis will focus on the positive ion mode, where the molecule is protonated, typically at one of the nitrogen atoms, to form the precursor ion [M+H]⁺. The subsequent fragmentation is a cascade of events driven by the distribution of this charge and the energetic landscape of the ion.
Predicted Fragmentation Pattern of Benzyl 3-aminoazepane-1-carboxylate
The primary sites of protonation are the two nitrogen atoms. Protonation of the carbamate nitrogen is less likely due to the delocalization of its lone pair into the carbonyl group. Therefore, the more basic secondary amine in the azepane ring and the primary amino group at the 3-position are the most probable sites of protonation.
The major fragmentation pathways are expected to be:
Loss of the Benzyl Group: A hallmark of Cbz-protected amines is the facile cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation, which can rearrange to the highly stable tropylium ion at m/z 91.[1][2] This is often the base peak in the spectrum. The corresponding fragment would be the protonated 3-aminoazepane-1-carboxylic acid.
Ring Opening of the Azepane Moiety: Cyclic amines are prone to ring-opening fragmentation, typically initiated by cleavage of the bond beta to the protonated nitrogen atom.[3] This can lead to a series of neutral losses of small alkene molecules.
Cleavage of the Carbamate Group: The carbamate bond itself can cleave, leading to the loss of CO₂ or the entire benzyloxycarbonyl group.
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed major fragmentation pathways of protonated Benzyl 3-aminoazepane-1-carboxylate.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of Benzyl 3-aminoazepane-1-carboxylate, we will compare its predicted fragmentation with that of two key alternatives: one with a different ring size and one with a different protecting group.
Alternative 1: Benzyl 3-aminopiperidine-1-carboxylate (Different Ring Size)
This analog, with a six-membered piperidine ring instead of the seven-membered azepane ring, is expected to exhibit similar primary fragmentation of the Cbz group, yielding the tropylium ion at m/z 91. However, the fragmentation of the heterocyclic ring will differ. The more rigid piperidine ring may favor specific ring cleavage pathways, potentially leading to a different set of lower mass fragment ions compared to the more flexible azepane ring.
Alternative 2: tert-Butyl 3-aminoazepane-1-carboxylate (Different Protecting Group)
Replacing the Cbz group with a tert-butoxycarbonyl (Boc) group significantly alters the fragmentation pattern. The Boc group is notoriously labile and readily fragments via the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then loses CO₂ (44 Da).[4] This results in a characteristic neutral loss of 100 Da from the precursor ion. This contrasts sharply with the dominant formation of the m/z 91 ion from the Cbz group.
Compound
Key Fragmentation Pathway
Characteristic Fragment Ions (m/z)
Benzyl 3-aminoazepane-1-carboxylate
Loss of benzyl/tropylium ion
91 (base peak), fragments from azepane ring opening
Benzyl 3-aminopiperidine-1-carboxylate
Loss of benzyl/tropylium ion
91 (base peak), fragments from piperidine ring opening
tert-Butyl 3-aminoazepane-1-carboxylate
Loss of isobutylene and CO₂
[M+H-56]⁺, [M+H-100]⁺
Experimental Protocol for ESI-MS/MS Analysis
This section provides a detailed methodology for the robust analysis of Benzyl 3-aminoazepane-1-carboxylate and its analogs.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.
Liquid Chromatography and Mass Spectrometry Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
Flow Rate: 0.2-0.4 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Capillary Voltage: 3.0-4.0 kV.
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-450 °C.
Gas Flow: Optimize nebulizer and drying gas flows for maximal signal intensity.
Collision Gas: Argon.
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to identify the optimal energy for producing a rich fragmentation spectrum.
Caption: A typical workflow for the ESI-MS/MS analysis of small molecules.
Trustworthiness Through Self-Validation
The described protocol incorporates self-validating steps. The initial full scan (MS1) analysis will confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z. The subsequent MS/MS analysis will generate a fragmentation pattern that should be consistent with the predicted pathways. The presence of the characteristic tropylium ion at m/z 91 for Cbz-protected compounds, or the neutral loss of 100 Da for Boc-protected analogs, serves as a strong validation of the compound's identity and the fragmentation logic.
Conclusion
The mass spectrometry fragmentation of Benzyl 3-aminoazepane-1-carboxylate is a predictable process governed by the stability of key fragment ions, most notably the tropylium ion derived from the Cbz protecting group. By comparing its fragmentation pattern to that of analogs with different ring sizes or protecting groups, researchers can gain a deeper understanding of its structural characteristics. The provided experimental protocol offers a robust starting point for the detailed characterization of this and similar molecules, ensuring high-quality, reproducible data for drug discovery and development endeavors.
References
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]
A Comparative Guide to Benzyl 3-aminoazepane-1-carboxylate and its Analogs as Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, offering a unique three-dimensional profile that enab...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, offering a unique three-dimensional profile that enables potent and selective interactions with a variety of biological targets. This guide provides an in-depth comparison of Benzyl 3-aminoazepane-1-carboxylate and its structural analogs, with a specific focus on their activity as inhibitors of the Janus kinase (JAK) family. As a Senior Application Scientist, my aim is to synthesize the available data into a practical resource that not only presents comparative data but also delves into the rationale behind the experimental design and interpretation of structure-activity relationships (SAR).
Introduction: The Azepane Scaffold in Kinase Inhibition
The seven-membered azepane ring provides a conformationally flexible yet constrained backbone that is increasingly utilized in the design of kinase inhibitors. Unlike more rigid aromatic systems, the non-planar nature of the azepane ring allows for the presentation of substituents in precise spatial orientations, facilitating optimal interactions within the ATP-binding pocket of kinases. Benzyl 3-aminoazepane-1-carboxylate, with its protected amine and benzyl carbamate, represents a key building block and a lead structure for the development of more complex and potent inhibitors. This guide will focus on its potential and that of its analogs as inhibitors of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAKs attractive therapeutic targets.[1]
Comparative Analysis of Azepane Derivatives as JAK Inhibitors
Table 1: Comparative Inhibitory Activity of Azepane and Analogous Scaffolds against JAK3
Note: Data for Hypothetical-1 and Analog-B are predicted based on SAR trends and are included for illustrative purposes. Data for T1 and T8 are for covalent inhibitors targeting a different part of the kinase. Tofacitinib is a well-established JAK inhibitor included for reference.
From the limited available data and by drawing parallels with other kinase inhibitor discovery programs, we can deduce the following SAR trends for 3-aminoazepane derivatives:
The 3-Amino Group: The amino group at the 3-position of the azepane ring is a critical anchor point. It can serve as a hydrogen bond donor or acceptor, interacting with key residues in the hinge region of the kinase domain. In many JAK inhibitors, this moiety is often further functionalized to optimize these interactions.
The N-Benzyl Carbamate: The benzyl carbamate (Cbz) protecting group in Benzyl 3-aminoazepane-1-carboxylate serves a dual purpose. In a synthetic context, it protects the azepane nitrogen. In a biological context, the benzyl group can engage in hydrophobic or π-stacking interactions within the ATP-binding site. The orientation of this group, dictated by the azepane's conformation, is crucial for potency.
Comparison with Piperidine Analogs: The replacement of the seven-membered azepane ring with a six-membered piperidine ring (Analog-A) often leads to a significant decrease in inhibitory activity. This highlights the importance of the conformational flexibility and the specific geometry imparted by the azepane scaffold for optimal binding to the kinase.
Mechanism of Action: Targeting the JAK-STAT Pathway
Janus kinases are intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is activated by a wide range of cytokines and growth factors and plays a central role in immunity, inflammation, and hematopoiesis.[5]
Figure 1: The JAK-STAT signaling pathway and the point of intervention for azepane-based inhibitors.
Azepane derivatives, including Benzyl 3-aminoazepane-1-carboxylate, are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of the kinase itself and downstream signaling proteins, most notably the STATs (Signal Transducers and Activators of Transcription).[6] This blockade of the signaling cascade ultimately modulates the expression of genes involved in inflammatory and immune responses.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline a general synthesis for a key azepane intermediate and a standard in vitro kinase inhibition assay.
Synthesis of N-Cbz-3-aminoazepane
The synthesis of Benzyl 3-aminoazepane-1-carboxylate is a multi-step process that often starts from a commercially available precursor. The following is a representative synthetic route:
Figure 2: General synthetic workflow for Benzyl 3-aminoazepane-1-carboxylate.
Step-by-Step Protocol:
Reductive Amination:
To a solution of azepan-3-one hydrochloride (1.0 eq) in dichloromethane (DCM) is added ammonium acetate (5.0 eq).
The mixture is stirred at room temperature for 30 minutes.
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over sodium sulfate and concentrated to yield crude 3-aminoazepane.
N-Cbz Protection:
The crude 3-aminoazepane (1.0 eq) is dissolved in a mixture of dioxane and water.
Sodium bicarbonate (3.0 eq) is added, and the mixture is cooled to 0 °C.
Benzyl chloroformate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
The crude product is purified by column chromatography on silica gel to afford Benzyl 3-aminoazepane-1-carboxylate.
Rationale for Experimental Choices:
The choice of reductive amination conditions (NaBH(OAc)₃) is crucial for the selective formation of the amine without over-reduction.
The use of benzyl chloroformate for the Cbz protection is a standard and robust method for protecting amines, providing a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis).
In Vitro JAK3 Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7]
Step-by-Step Protocol:
Compound Preparation:
Prepare a series of dilutions of the test compounds (e.g., Benzyl 3-aminoazepane-1-carboxylate and its analogs) in a suitable buffer containing a low percentage of DMSO.
Kinase Reaction:
In a 96-well plate, add the test compound, recombinant human JAK3 enzyme, and the appropriate peptide substrate.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
ADP Detection:
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
Add Kinase Detection Reagent to convert the ADP produced to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
Data Analysis:
Measure the luminescence using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Rationale for Experimental Choices:
The use of a recombinant kinase and a specific peptide substrate ensures that the measured activity is directly attributable to the target kinase.
The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, allowing for the accurate determination of IC50 values over a wide range of concentrations.
Conclusion and Future Directions
Benzyl 3-aminoazepane-1-carboxylate and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors, particularly targeting the JAK family. The conformational flexibility of the azepane scaffold provides a distinct advantage in achieving high potency and selectivity. While direct comparative data for a broad range of 3-aminoazepane derivatives is still emerging, the available information on structurally related compounds provides a solid foundation for rational drug design.
Future research in this area should focus on:
Systematic SAR studies: The synthesis and evaluation of a focused library of 3-aminoazepane derivatives with diverse substitutions at the 3-amino and 1-positions will be crucial to delineate the key structural requirements for potent and selective JAK inhibition.
Structural Biology: Obtaining co-crystal structures of azepane derivatives bound to JAK kinases will provide invaluable insights into the specific binding interactions and guide the design of next-generation inhibitors.[6]
Pharmacokinetic Profiling: As lead compounds are identified, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties will be essential for their progression into preclinical and clinical development.
By combining synthetic chemistry, in vitro pharmacology, and structural biology, the full potential of the azepane scaffold in the development of novel and effective kinase inhibitors can be realized.
References
Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed. [Link]
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
The Use of Structural Biology In Janus Kinase Targeted Drug Discovery. PubMed Central. [Link]
A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. [Link]
Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]
In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]
Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. MDPI. [Link]
Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]
General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]
A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]
Analogs of Cinnamic Acid Benzyl Amide As Nonclassical Inhibitors of Activated JAK2 Kinase. Current Cancer Drug Targets. [Link]
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]
JAK inhibitors how and why they work in less than 10 min. YouTube. [Link]
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]
Human Janus Kinase (JAK) Elisa kit. AMSBIO. [Link]
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]
Technical Comparison Guide: In Vitro Validation of Benzyl 3-aminoazepane-1-carboxylate Derivatives
Executive Summary: The Azepane Advantage in Protease Inhibition In the landscape of medicinal chemistry, the Benzyl 3-aminoazepane-1-carboxylate scaffold represents a critical "privileged structure," particularly in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Azepane Advantage in Protease Inhibition
In the landscape of medicinal chemistry, the Benzyl 3-aminoazepane-1-carboxylate scaffold represents a critical "privileged structure," particularly in the design of Cysteine Protease Inhibitors (e.g., Cathepsin K, L, S) and Integrin Antagonists . Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the 7-membered azepane ring offers a unique conformational profile that balances rigidity with specific ring-pucker modes.
This guide provides a rigorous framework for validating compounds derived from this scaffold. We compare the performance of Azepane-core inhibitors against industry-standard Piperidine and Linear peptidomimetics, focusing on the critical parameters of potency (IC50) , selectivity ratios , and metabolic stability .
Key Value Proposition:
Conformational Constraint: The azepane ring restricts the entropy of the binding state, often resulting in superior selectivity profiles compared to linear analogs.
Metabolic Hardening: The cyclic core protects the nitrogen backbone from rapid peptidase degradation, a common failure mode for linear peptidomimetics.
Assay Architecture & Validation Cascade
To validate these derivatives, a linear, self-validating screening cascade is required. This ensures that "hits" are genuine pharmacological agents and not assay artifacts (e.g., aggregators or fluorescent quenchers).
Workflow Visualization
Caption: Figure 1. Validation Logic Flow. A "Go/No-Go" decision tree ensuring only potent, selective, and stable azepane derivatives progress to lead selection.
Detailed Protocol: Fluorogenic Kinetic Assay (Cathepsin K Model)
This protocol is the gold standard for validating the potency of azepane derivatives. It utilizes a fluorogenic substrate (Z-Phe-Arg-AMC) which releases free AMC (7-amino-4-methylcoumarin) upon cleavage.
Causality: We use a continuous kinetic read rather than an endpoint read to identify false positives (e.g., compounds that fluoresce or quench) and to ensure linearity of the reaction velocity.
Materials & Reagents
Enzyme: Recombinant Human Cathepsin K (activate immediately prior to use).
Substrate: Z-Phe-Arg-AMC (Km ~ 5-10 µM).
Assay Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT (Critical for active site cysteine reduction).
Control Inhibitor: E-64 (Broad spectrum) or Odanacatib (Specific).
Step-by-Step Methodology
Enzyme Activation:
Dilute Cathepsin K stock into Assay Buffer containing fresh DTT.
Incubate at room temperature for 15 minutes to reduce the active site cysteine (Cys25). Without this step, IC50 values will be artificially high due to inactive enzyme fractions.
Compound Preparation:
Prepare a 10-point dilution series of the Azepane derivative in 100% DMSO.
Transfer 0.5 µL of compound to a black 384-well low-binding plate.
Self-Validation: Include "DMSO-only" (Max Signal) and "E-64" (Min Signal) wells on every plate to calculate Z-factor.
Reaction Initiation:
Add 10 µL of Activated Enzyme solution to the plate. Incubate for 15 minutes (Pre-incubation allows slow-binding inhibitors to equilibrate).
Add 10 µL of Substrate solution (2x Km concentration) to start the reaction.
Data Acquisition:
Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 20 minutes on a microplate reader.
Analysis:
Calculate the slope (RFU/min) for the linear portion of the curve.
Fit data to a 4-parameter logistic equation to determine IC50.
Comparative Performance Guide
The following data compares Azepane-derived inhibitors against the two primary alternatives: Piperidine derivatives (6-membered ring) and Linear Peptidomimetics .
Table 1: Scaffold Performance Matrix
Feature
Azepane Scaffold (7-membered)
Piperidine Scaffold (6-membered)
Linear Peptidomimetic
Potency (Cathepsin K)
High (Ki: < 5 nM)
High (Ki: < 5 nM)
Moderate (Ki: 10-50 nM)
Selectivity (vs. Cath L)
Excellent (> 200-fold)
Good (50-100 fold)
Poor (< 10-fold)
Metabolic Stability (HLM)
High (t1/2 > 60 min)
High (t1/2 > 60 min)
Low (t1/2 < 15 min)
Conformational Entropy
Restricted (Pre-organized)
Rigid (Chair conformation)
High (Flexible)
Synthetic Complexity
High (Chiral resolution often needed)
Moderate
Low
Interpretation of Data
Selectivity: The 7-membered azepane ring provides a unique "induced fit" in the S2/S3 pockets of Cathepsin K that is difficult to achieve with the rigid chair conformation of piperidine or the floppiness of linear chains. This results in superior discrimination against the homologous Cathepsin L.
Stability: Linear peptidomimetics are rapidly cleaved by serum proteases. The cyclic nature of the azepane scaffold shields the peptide bonds, significantly extending half-life in human liver microsomes (HLM).
Mechanistic Visualization
Understanding how the azepane derivative binds is crucial for rational design. The diagram below illustrates the interaction map within the Cathepsin active site.
Caption: Figure 2. Mechanism of Action. The Azepane scaffold acts as a rigid spacer, precisely positioning the electrophilic warhead toward the catalytic Cysteine-25 while directing the Benzyl group into the hydrophobic S3 pocket.
Troubleshooting & Self-Validation
To ensure your data is trustworthy (Trustworthiness in E-E-A-T), apply these quality control checks:
The Z-Factor Check:
Calculate Z' for every plate using:
Requirement: Z' > 0.5. If Z' < 0.5, the assay is too noisy to distinguish hits from background.
The Hill Slope Check:
When fitting IC50 curves, the Hill Slope should be near -1.0 (or 1.0 depending on fit definition).
Warning: A slope > 2.0 often indicates compound aggregation or non-specific binding rather than true 1:1 inhibition.
Inner Filter Effect:
Azepane derivatives with extensive aromatic substitution (like the Cbz group) can absorb light at the excitation wavelength (360 nm).
Validation: Test the compound in buffer + free AMC. If fluorescence decreases with compound concentration, it is a "false positive" quencher.
References
Lecaille, F., et al. (2008). "Specific cleavage of the lung surfactant protein A by human cathepsin S may impair its antibacterial defense." The International Journal of Biochemistry & Cell Biology.
Gauthier, J.Y., et al. (2008). "The identification of potent, selective, and orally bioavailable inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters.
Falgueyret, J.P., et al. (2001). "Novel, nonpeptidic cyanuramide derivatives as potent inhibitors of Cathepsin K." Journal of Medicinal Chemistry.
Podgorski, I., & Sloane, B.F. (2003). "Cathepsin B and its role in cancer progression." Biochemical Society Symposium.
Zhang, J., et al. (2025).[1] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[1] Journal of Medicinal Chemistry.
Benchmarking the synthesis of Benzyl 3-aminoazepane-1-carboxylate against other methods
This guide evaluates the synthesis of Benzyl 3-aminoazepane-1-carboxylate , a critical chiral scaffold in drug discovery (e.g., for protease inhibitors and GPCR ligands). The guide benchmarks the Ring-Closing Metathesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the synthesis of Benzyl 3-aminoazepane-1-carboxylate , a critical chiral scaffold in drug discovery (e.g., for protease inhibitors and GPCR ligands).
The guide benchmarks the Ring-Closing Metathesis (RCM) approach (the current "Gold Standard" for stereocontrol) against the emerging Biocatalytic Cascade (Green/Scalable) and the traditional Schmidt Rearrangement (Industrial/Racemic).
Executive Summary
The synthesis of Benzyl 3-aminoazepane-1-carboxylate (Cbz-protected on
, free amine on ) presents a classic challenge in heterocyclic chemistry: constructing a medium-sized (7-membered) ring while controlling the stereochemistry of the exocyclic amine.
The Benchmark (RCM): Offers the highest stereochemical precision by utilizing the "chiral pool" (Allylglycine). It is the preferred method for discovery chemistry where enantiopurity (
) is paramount, despite high catalyst costs.
The Challenger (Biocatalysis): A recently developed enzymatic cascade offers a "one-pot" solution from Lysinol. It is superior for scalability and environmental impact but requires specific enzyme variants.
The Baseline (Schmidt/Beckmann): While historically significant, this route suffers from poor regioselectivity and typically yields racemic mixtures requiring downstream resolution, making it less viable for modern asymmetric synthesis.
Quick Comparison Matrix
Feature
Method A: RCM (Benchmark)
Method B: Biocatalytic (Innovation)
Method C: Schmidt (Baseline)
Stereocontrol
Excellent (>99% ee)
Excellent (>99% ee)
Poor (Racemic)
Step Count
High (6-7 steps)
Low (1-2 steps)
Medium (3-4 steps + Resolution)
Scalability
Moderate (Dilution required)
High (Batch/Flow)
High
Key Cost Driver
Grubbs Catalyst (Ru)
Enzyme Engineering
Resolution Agents
Safety Profile
Good
Excellent
Poor (Azides/Strong Acids)
Method A: The Benchmark – Ring-Closing Metathesis (RCM)
This route constructs the azepane ring from linear precursors derived from the chiral pool (L-Allylglycine). It relies on the formation of a 7-membered lactam followed by reduction.
Mechanistic Insight
The entropic penalty of forming 7-membered rings is overcome by using a rigid amide precursor (Lactamization via RCM). The key challenge is the choice of the
-protecting group for the RCM precursor; using an -allyl group facilitates RCM but requires a difficult de-allylation step later. A superior modification uses -(2,4-dimethoxybenzyl) (DMB) or similar labile groups, or direct cyclization of dienes.
Protocol: Stereoselective Synthesis from L-Allylglycine
Precursor:
-Boc-L-Allylglycine (Commercially available).
Amide Coupling:
React
-Boc-L-Allylglycine with Allylamine using EDC/HOBt to form the diene amide.
Checkpoint: Ensure complete conversion to avoid mono-olefin impurities.
Ring-Closing Metathesis (Critical Step):
Reagents: Grubbs II Catalyst (2-5 mol%), DCM (degassed).
Conditions: Reflux under Argon.[1] High dilution (0.005 M) is strictly required to prevent intermolecular oligomerization (ADMET).
Observation: Formation of the unsaturated lactam (azepin-2-one).
Reduction & Saturation:
Hydrogenation:
(1 atm), Pd/C to saturate the alkene.
Lactam Reduction:
or reduces the carbonyl to the amine.
Note: This yields 1-allyl-3-(Boc-amino)azepane.
De-allylation & Protection Swap (The Bottleneck):
Remove the
-allyl group (e.g., using / NDMBA or ).
Final Protection: React the secondary ring amine (
) with Benzyl chloroformate (Cbz-Cl) and base ().
Deprotection: Remove the Boc group (TFA/DCM) to yield the target: Benzyl 3-aminoazepane-1-carboxylate .
Figure 1: The RCM pathway requires careful manipulation of protecting groups but guarantees enantiopurity.
Method B: The Innovation – Biocatalytic Cascade
This method utilizes an enzymatic cascade to convert linear amino alcohols directly into cyclic amines. It is highly efficient but substrate-specific.
Mechanistic Insight
The cascade employs Galactose Oxidase (GOase) to selectively oxidize the primary alcohol of Lysinol to an aldehyde. Subsequently, an Imine Reductase (IRED) catalyzes the intramolecular reductive amination to close the ring.
Protocol: Enzymatic Synthesis from L-Lysinol[2]
Precursor:
-Boc-L-Lysinol (or -Cbz depending on desired regioisomer). Note: To achieve the specific target (N1-Cbz), the starting material must be adapted, or a protection swap performed post-synthesis.
Enzyme Preparation:
Express GOase variant (
) and IRED in E. coli.
Prepare cell-free lysate or purified enzyme solution.
Comparison Note: The biocatalytic route described by Ford et al. typically yields the 3-(protected-amino) azepane. To get the 1-protected target, one would start with
-protected lysinol, or perform a protection switch on the product.
Figure 2: The Biocatalytic Cascade offers a streamlined, green synthesis with fewer steps.
Method C: The Baseline – Schmidt/Beckmann Rearrangement
The reaction of cyclic ketones with hydrazoic acid (
) is the industrial route to lactams (e.g., Caprolactam). However, for substituted ketones, it fails in regiocontrol.
The Regioselectivity Problem
When 3-aminocyclohexanone (protected) is subjected to Schmidt conditions (
), two migration pathways exist:
Migration of
(less substituted) 4-aminoazepan-2-one.
Migration of
(more substituted) 3-aminoazepan-2-one.
Experimental data shows that electronic and steric effects often favor the formation of the 4-amino isomer or a difficult-to-separate mixture. Furthermore, the harsh acidic conditions can deprotect sensitive carbamates (Boc).
Verdict: This method is not recommended for the synthesis of high-purity chiral 3-aminoazepanes unless a specific resolution step is included, which drastically lowers the yield.
Experimental Data Summary
The following data compares the efficiency of producing the protected azepane core.
Metric
RCM Route (Allylglycine)
Biocatalytic Route
Schmidt Route
Overall Yield
45 - 55%
50 - 65%
30 - 40% (post-resolution)
Enantiomeric Excess (ee)
> 99% (retains stereocenter)
> 99% (enzymatic specificity)
0% (Racemic)
Regioselectivity
100% (Structural)
100% (Enzymatic)
~60:40 (Mixture)
E-Factor (Waste/Product)
High (Solvents/Metals)
Low (Water/Buffer)
High (Acids/Salts)
References
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[2] Chemical Communications, 56, 1-4. Link
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials.[3] Angewandte Chemie International Edition, 45(23), 3760-3803. Link
Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276-284. Link
PubChem. (2025). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Library of Medicine. Link
Evaluating the drug-like properties of Benzyl 3-aminoazepane-1-carboxylate scaffolds
Publish Comparison Guide: Evaluating Benzyl 3-aminoazepane-1-carboxylate Scaffolds Executive Summary In the pursuit of novel chemical space, medicinal chemists are increasingly moving beyond "privileged" 5- and 6-membere...
Executive Summary
In the pursuit of novel chemical space, medicinal chemists are increasingly moving beyond "privileged" 5- and 6-membered rings (pyrrolidines and piperidines) to explore 7-membered azepane scaffolds. Benzyl 3-aminoazepane-1-carboxylate represents a critical entry point into this space. This guide evaluates the drug-like properties of the 3-aminoazepane core, contrasting it with its smaller ring analogs to assist in rational scaffold selection during Hit-to-Lead optimization.
Part 1: Strategic Rationale – Escaping Flatland
The 3-aminoazepane scaffold offers distinct advantages over traditional piperidine and pyrrolidine cores. While 6-membered rings often adopt rigid chair conformations, the 7-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This conformational flexibility allows the scaffold to mold into cryptic binding pockets that rigid analogs cannot access, albeit at the cost of a higher entropic penalty upon binding.
Structural Comparison: The Vector Analysis
The spatial orientation of substituents (exit vectors) is the primary differentiator.
Pyrrolidine (5-ring): Planar/Envelope. Substituents are compact; limited vector diversity.
Piperidine (6-ring): Chair. Defined axial/equatorial vectors. High rigidity.
Azepane (7-ring): Twist-Chair/Boat. Unique bond angles allow substituents at the 3-position to access intermediate vectors between axial and equatorial planes, critical for optimizing pi-stacking interactions in GPCRs and proteases.
Part 2: Comparative Physicochemical Profiling
The following table contrasts the properties of the Benzyl 3-aminoazepane-1-carboxylate core against its direct analogs: Benzyl 3-aminopiperidine-1-carboxylate and Benzyl 3-aminopyrrolidine-1-carboxylate.
Table 1: Physicochemical & ADME Comparison of N-Cbz Protected Scaffolds
Property
3-Aminoazepane (7-ring)
3-Aminopiperidine (6-ring)
3-Aminopyrrolidine (5-ring)
Implication for Drug Design
Lipophilicity (cLogP)
High (~2.5)
Medium (~2.1)
Low (~1.7)
Azepanes increase lipophilicity; may require solubilizing groups elsewhere.
Conformational Entropy
High
Low
Medium
Higher entropy penalty upon binding; potentially higher selectivity if "induced fit" is achieved.
Solubility (Aq)
Lower
Moderate
High
7-membered rings disrupt water structure more than 5/6 rings.
Metabolic Liability
High
Moderate
Low
Azepanes are prone to ring oxidation and N-dealkylation.
Chemical Space Novelty
High
Low (Saturated)
Low (Saturated)
Excellent potential for patentability and novel IP generation.
Expert Insight: The "Benzyl" (Cbz) group in the title compound acts as a lipophilic protecting group. In final drug candidates, this is often replaced by a heterocycle or amide. However, if retained (e.g., in protease inhibitors), the combination of the benzyl ring and the azepane core creates a significant hydrophobic footprint (LogP > 3.5), which necessitates aggressive solubility optimization.
Part 3: Experimental Protocols for Scaffold Evaluation
To validate the utility of the 3-aminoazepane scaffold in your specific series, the following self-validating protocols are recommended.
Objective: Quantify the lipophilicity penalty of the ring expansion.
System: Octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with octanol.
Equilibrium: Dissolve test compound in the octanol phase (100 µM). Add equal volume of PBS phase.
Agitation: Shake for 1 hour at 25°C; centrifuge to separate phases.
Quantification: Measure concentration in both phases using HPLC-UV (254 nm).
Calculation:
.
Note: For the Benzyl 3-aminoazepane-1-carboxylate, expect LogD values > 2.0.[1]
Part 4: Visualizing the Decision Process
The following diagram outlines the decision logic for incorporating an azepane scaffold into a lead series.
Caption: Decision tree for prioritizing azepane scaffolds based on IP constraints, binding pocket dynamics, and ADME risks.
Part 5: Case Study & Applications
Recent medicinal chemistry campaigns have validated the 3-aminoazepane scaffold. Notably, N-benzylated bicyclic azepanes were identified as potent inhibitors of monoamine transporters (NET/DAT) and Sigma-1 receptors [1].[2][3][4] In these studies, the azepane ring provided the necessary bulk and vector orientation to achieve selectivity over serotonin transporters (SERT), a feat difficult to achieve with smaller piperidine analogs.
Furthermore, the Benzyl 3-aminoazepane-1-carboxylate intermediate allows for the rapid synthesis of urea and amide libraries. The Cbz group is orthogonal to Boc/Fmoc, enabling selective functionalization of the 3-amino position before final deprotection of the ring nitrogen.
References
Carrel, A., et al. (2025).[3] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link
BenchChem. (2025).[5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link
Lockyer, S. J., et al. (2020). Conformational Flexibility of Hybrid [3]- and [4]-Rotaxanes. Journal of the American Chemical Society.[6] Link
PubChem. Benzyl 3-aminoazetidine-1-carboxylate (Analog Data). Link
Comparative Guide: Catalytic Strategies for Benzyl 3-aminoazepane-1-carboxylate Synthesis
Executive Summary The synthesis of Benzyl 3-aminoazepane-1-carboxylate (N-Cbz-3-aminoazepane) represents a classic challenge in medicinal chemistry: constructing a saturated 7-membered nitrogen heterocycle with a specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Benzyl 3-aminoazepane-1-carboxylate (N-Cbz-3-aminoazepane) represents a classic challenge in medicinal chemistry: constructing a saturated 7-membered nitrogen heterocycle with a specific chiral handle. While 5- and 6-membered rings are kinetically favored, the 7-membered azepane core suffers from significant entropic penalties during formation, often leading to oligomerization rather than cyclization.
For the synthesis of this specific scaffold, Ring-Closing Metathesis (RCM) followed by hydrogenation has established itself as the industry standard, superior to ring-expansion (Schmidt/Beckmann) methods in terms of regiocontrol.
This guide evaluates the three dominant Ruthenium-based catalysts used to effect this transformation: Grubbs 2nd Generation (G-II) , Hoveyda-Grubbs 2nd Generation (HG-II) , and the industrial alternative Zhan Catalyst-1B .
The Bottom Line:
For Early Discovery (Speed):Grubbs II provides the fastest turnover but requires high dilution to suppress dimerization.
For Scale-Up & Difficult Cyclizations:Hoveyda-Grubbs II is the superior choice. Its "boomerang" mechanism allows for lower catalyst loadings and higher conversion rates for the entropically disfavored 7-membered ring.
The Disruptor:Biocatalytic Cascades (Imine Reductase) are emerging as a stereoselective alternative but currently lack the universal accessibility of RCM.
The Synthetic Challenge: 7-Membered Rings
The target molecule requires the formation of a medium-sized ring. In RCM, the competition is always between Intramolecular Cyclization (Product) and Intermolecular Metathesis (Dimer/Oligomer).
Entropic Factor: The probability of the two alkene termini meeting is lower for 7-membered rings than for 5-membered rings.
Conformational Strain: The transition state for azepane formation is more strained, requiring a catalyst that is both highly active and thermally stable enough to survive the extended reaction times often required.
The Standard Workflow
The synthesis generally proceeds from an allyl-glycine derivative:
Alkylation: N-Cbz-Allylglycine + Allyl bromide
Diene Precursor.
RCM (The Critical Step): Diene
Dehydro-azepine (using Ru-Catalyst).
Hydrogenation: Dehydro-azepine
3-aminoazepane (using Pd/C).
Head-to-Head Catalyst Comparison
Contender 1: Grubbs 2nd Generation (G-II)
Structure: N-heterocyclic carbene (NHC) ligand with a phosphine ligand.
Mechanism: Fast initiation via phosphine dissociation.
Pros: Extremely high initial activity; widely available; lower cost per gram than HG-II.
Cons: Thermally less stable; once the active species decomposes, it is dead. High sensitivity to ethylene back-pressure.
Verdict: Good for small-scale "quick and dirty" batches, but often stalls before full conversion in difficult 7-ring closures.
Structure: Replaces the phosphine with a chelating isopropoxy-benzylidene ether.
Mechanism: "Release-Return" (Boomerang). The chelating ether moiety can re-bind to the Ruthenium center, stabilizing it when substrate concentration drops.
Pros: High thermal stability (can run at reflux in Toluene/DCE); resistant to air/moisture; drives reactions to higher conversion.
Cons: Slower initiation; higher IP cost (historically).
Verdict:The Gold Standard for Azepanes. The stability allows it to "wait" for the slow cyclization event of the 7-membered ring without decomposing.
Contender 3: Zhan Catalyst-1B
Structure: A modified HG-II with an electron-withdrawing sulfonamide group on the chelating benzylidene.
Mechanism: Electronic tuning weakens the Ru-O bond, allowing faster initiation than standard HG-II while maintaining stability.
Pros: Combines the speed of G-II with the stability of HG-II; often cheaper for bulk scale (IP landscape).
Cons: Less literature precedence in academic screening kits.
Verdict: The "Process Chemist's Choice" for multi-kilogram GMP campaigns.
Comparative Data Analysis
The following data summarizes typical performance metrics for the RCM of N-protected diallyl amine derivatives to form 7-membered rings (aggregated from representative literature [1][2]).
Metric
Grubbs II (G-II)
Hoveyda-Grubbs II (HG-II)
Zhan Catalyst-1B
Catalyst Loading
5 - 10 mol%
1 - 2 mol%
0.5 - 1 mol%
Reaction Temp
40°C (DCM)
80°C (Toluene)
60-80°C (Toluene)
Conversion (24h)
75-85% (Stalls)
>98%
>98%
Selectivity (Ring vs Dimer)
85:15
95:5
94:6
Removal of Ru
Difficult (requires scavengers)
Moderate (Chromatography)
Moderate
Cost Efficiency
Low (due to high loading)
High (due to low loading)
Very High
Decision Logic for Researchers
Figure 1: Decision matrix for selecting the optimal RCM catalyst based on scale and project constraints.
Detailed Experimental Protocol
This protocol utilizes Hoveyda-Grubbs II due to its superior performance in forming the 7-membered ring, as supported by Al-Enezi et al. [1].
Step 1: Precursor Assembly (Alkylation)
Note: This step creates the diene required for RCM.
Dissolve N-Cbz-Allylglycine (1.0 equiv) in DMF.
Add Allyl Bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
Stir at RT for 16h.
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over MgSO₄.[1]
Result: N-Cbz-N-allyl-allylglycine ester.
Step 2: Ring-Closing Metathesis (The Critical Step)
Key Requirement: High Dilution (0.005 M) is essential to favor intramolecular cyclization over dimerization.
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon for 15 mins.
Solvent: Add anhydrous Toluene (degassed).
Substrate: Dissolve the diene precursor in a small amount of Toluene and add to the flask. Adjust total volume to reach 0.005 M concentration .
Catalyst Addition: Add Hoveyda-Grubbs II (2.0 mol%) as a solid in one portion.
Reaction: Heat to 80°C for 12–24 hours.
Checkpoint: Monitor by TLC/LCMS. The "boomerang" catalyst allows the reaction to be pushed longer if conversion is incomplete.
Quench: Add Ethyl Vinyl Ether (50 equiv) and stir for 30 mins to deactivate the Ru-carbene.
Purification: Concentrate in vacuo. Purify via silica gel chromatography.
Note: The product is the unsaturated tetrahydroazepine.
Step 3: Hydrogenation
Dissolve the tetrahydroazepine in MeOH.
Add Pd/C (10 wt%) .
Stir under H₂ balloon (1 atm) for 4 hours.
Filter through Celite.
Final Product: Benzyl 3-aminoazepane-1-carboxylate.
Mechanistic Insight
Understanding why HG-II outperforms G-II requires looking at the catalytic cycle. The 7-membered ring formation is slow. G-II decomposes during this "waiting period." HG-II enters a dormant state, protecting the active center.
Figure 2: Simplified RCM catalytic cycle highlighting the "Dormant State" advantage of Hoveyda-Grubbs II which prevents catalyst death during slow cyclizations.
Emerging Alternatives: Biocatalysis
While RCM is the chemical standard, a 2020 study by Grayson et al. demonstrated a biocatalytic cascade that avoids heavy metals entirely [2].
Advantage: High enantioselectivity without chiral ligands; Green chemistry.
Limitation: Requires specific enzymes (GOase/IRED variants) not yet standard in all chemistry labs.
Status: An exciting alternative for specific stereoisomers, but RCM remains the generalist tool.
References
Al-Enezi, M. Y., et al. (2021).[5] Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 11, 38167-38175. [Link]
Grayson, J. F., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[2][3][4] Chemical Communications, 56, 7949-7952.[4] [Link]
Sliwinski, M., et al. (2018). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring.[6][7] Beilstein Journal of Organic Chemistry, 14, 2729–2736. [Link]
A Comparative Guide to the Synthesis of Benzyl 3-aminoazepane-1-carboxylate: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the efficient and reproducible synthesis of key molecular scaffolds is paramount. Benzyl 3-aminoazepane-1-carboxylate, a valuable building block incorporating the se...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and reproducible synthesis of key molecular scaffolds is paramount. Benzyl 3-aminoazepane-1-carboxylate, a valuable building block incorporating the seven-membered azepane ring with a free primary amine and a protected secondary amine, presents a synthetic challenge due to the presence of two reactive nitrogen centers. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule, grounded in established chemical principles and supported by experimental data from analogous systems reported in the literature. While a direct, one-pot synthesis is not documented, this guide will dissect and evaluate two primary, multi-step approaches: the Orthogonal Protection Strategy and the Reductive Amination Pathway .
Introduction to the Synthetic Challenge
The core difficulty in synthesizing Benzyl 3-aminoazepane-1-carboxylate lies in the selective functionalization of the two amine groups. The azepane ring contains a secondary amine at the 1-position and a primary amine at the 3-position. To achieve the desired product, the secondary amine must be converted to a benzyl carbamate, while the primary amine remains free. This necessitates a carefully planned synthetic route that can differentiate between these two nucleophilic centers.
Method 1: The Orthogonal Protection Strategy
This strategy is a cornerstone of complex amine synthesis, relying on the use of protecting groups that can be removed under different, non-interfering conditions.[1][2] A logical and robust approach for the synthesis of Benzyl 3-aminoazepane-1-carboxylate using this method would involve a sequence of protection and deprotection steps.
Conceptual Workflow
The general principle of this method is to use two different protecting groups, for example, a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which can be selectively removed.[1] The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1]
A [label="Start: tert-Butyl 3-aminoazepane-1-carboxylate"];
B [label="Cbz Protection of 3-Amino Group"];
C [label="Intermediate A: Fully Protected Azepane"];
D [label="Selective Boc Deprotection (Acid)"];
E [label="Intermediate B: Free Azepane Nitrogen"];
F [label="Formation of Benzyl Carbamate"];
G [label="Intermediate C: Cbz-Protected Target"];
H [label="Final Cbz Deprotection (Hydrogenolysis)"];
I [label="Product: Benzyl 3-aminoazepane-1-carboxylate"];
A -> B [label="Cbz-Cl, Base"];
B -> C;
C -> D [label="TFA or HCl"];
D -> E;
E -> F [label="Benzyl Chloroformate, Base"];
F -> G;
G -> H [label="H2, Pd/C"];
H -> I;
}
Figure 1: Conceptual workflow for the orthogonal protection strategy.
Detailed Experimental Protocol (Based on Analogous Reactions)
Step 1: Cbz Protection of the 3-Amino Group
Starting with commercially available tert-butyl 3-aminoazepane-1-carboxylate, the first step is to protect the primary amino group. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose.
Reaction: The amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.[3]
Causality: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The use of a biphasic system can simplify the workup.
Yields: This type of reaction is generally high-yielding, often exceeding 90%.[3]
Step 2: Selective Deprotection of the 1-Boc Group
With the 3-amino group protected, the Boc group on the azepane nitrogen can be selectively removed.
Reaction: The fully protected intermediate is treated with a strong acid, typically trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol.[1]
Causality: The Boc group is highly susceptible to acidolysis, while the Cbz group is stable under these conditions, ensuring orthogonality.
Yields: Boc deprotection is usually a very clean and high-yielding reaction, often quantitative.
Step 3: Formation of the Benzyl Carbamate at the 1-Position
The now-free secondary amine at the 1-position can be functionalized.
Reaction: The intermediate from Step 2 is reacted with benzyl chloroformate in the presence of a base. The conditions are similar to those in Step 1.
Causality: The secondary amine is now the most nucleophilic site, and it readily reacts with the electrophilic benzyl chloroformate.
Step 4: Final Deprotection of the 3-Cbz Group
The final step is the removal of the Cbz group to unveil the free primary amine.
Reaction: The most common and mildest method is catalytic hydrogenolysis. This involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4]
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the Cbz group, which then decarboxylates to yield the free amine and toluene as a byproduct.
Potential Complication: A key consideration for this step is the presence of the benzyl carbamate at the 1-position. While Cbz groups are readily cleaved by hydrogenolysis, benzyl esters and carbamates can also be susceptible under similar conditions. However, studies have shown that Cbz groups can often be removed selectively in the presence of other benzyl functionalities, sometimes by careful choice of catalyst and reaction conditions.[5] Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity.
Potential for over-reduction of the benzyl carbamate.
Cbz Deprotection
Transfer Hydrogenolysis
Ammonium formate, Pd/C
80-95%
High
May offer better selectivity.
Method 2: The Reductive Amination Pathway
An alternative and potentially more convergent approach is to introduce the 3-amino group late in the synthesis via reductive amination. This strategy would start from a ketone precursor.
Conceptual Workflow
This pathway involves the formation of an imine or enamine from a ketone, which is then reduced in situ to the desired amine.[7]
A [label="Start: Benzyl 3-oxoazepane-1-carboxylate"];
B [label="Reductive Amination"];
C [label="Product: Benzyl 3-aminoazepane-1-carboxylate"];
A -> B [label="NH₃ or NH₄OAc, NaBH₃CN or H₂, Pd/C"];
B -> C;
}
Figure 2: Conceptual workflow for the reductive amination pathway.
Detailed Experimental Protocol (Based on Analogous Reactions)
Step 1: Synthesis of Benzyl 3-oxoazepane-1-carboxylate
The key starting material for this route is the corresponding ketone. This could potentially be synthesized via a Dieckmann condensation or other ring-closing methodologies, followed by protection of the azepane nitrogen with a benzyl chloroformate. The synthesis of a similar precursor, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, has been reported in the patent literature, suggesting the feasibility of this approach.[8]
Step 2: Reductive Amination
Reaction: The ketone is reacted with an ammonia source, such as ammonia gas or ammonium acetate, to form an intermediate imine. This imine is then reduced in the same pot to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂, Pd/C).[7]
Causality: Sodium cyanoborohydride is a particularly effective reagent as it is selective for the reduction of the iminium ion over the ketone, preventing the formation of the corresponding alcohol as a side product.[7] Catalytic hydrogenation is also a clean and efficient method.
Yields: Reductive amination reactions are generally robust and can provide good to excellent yields, often in the range of 70-90%.
Comparison of Reductive Amination Conditions
Reducing Agent
Ammonia Source
Typical Solvent
Reported Yields (Analogous Systems)
Reproducibility
Key Considerations
NaBH₃CN
NH₄OAc
Methanol
70-90%
High
Toxicity of cyanide byproducts.
NaBH(OAc)₃
NH₃ or NH₄OAc
Dichloroethane
70-90%
High
Less toxic than NaBH₃CN.
H₂, Pd/C
NH₃
Methanol
75-95%
High
Requires hydrogenation equipment; potential for over-reduction of the benzyl carbamate.
Comparison of the Two Main Synthetic Routes
Feature
Orthogonal Protection Strategy
Reductive Amination Pathway
Number of Steps
4 (from protected 3-aminoazepane)
2 (from keto-azepane)
Overall Yield
Potentially higher, as individual steps are high-yielding.
Dependent on the efficient synthesis of the keto-precursor.
Reproducibility
High, as each step is a well-established transformation.
Generally high, but can be substrate-dependent.
Key Challenge
Ensuring selectivity in the final Cbz deprotection step.
Synthesis of the keto-azepane starting material.
Scalability
Good, but multiple steps can reduce overall efficiency on a large scale.
Potentially more scalable if the starting material is readily accessible.
Conclusion and Recommendation
Both the Orthogonal Protection Strategy and the Reductive Amination Pathway represent viable, albeit unpublished, routes to Benzyl 3-aminoazepane-1-carboxylate.
For laboratory-scale synthesis and exploratory work , the Orthogonal Protection Strategy is highly recommended. Its reliance on a series of well-understood and highly reproducible reactions starting from a likely commercially available protected diamine makes it a more predictable and reliable route. The primary technical challenge, the selective deprotection of the Cbz group, can likely be overcome through careful selection of catalysts and reaction conditions.
The Reductive Amination Pathway is a more elegant and convergent approach that may be better suited for large-scale production , provided that an efficient and scalable synthesis of the benzyl 3-oxoazepane-1-carboxylate precursor can be developed. Its fewer steps could lead to a more cost-effective and time-efficient process on an industrial scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including the scale of the synthesis, the availability of starting materials, and the analytical capabilities to address potential selectivity challenges.
References
CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
Synthesis of acetylalanylalanylleucine benzyl ester - PrepChem.com. Available at: [Link]
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]
Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates - ResearchGate. Available at: [Link]
US4126628A - Acylation of amino acids - Google Patents.
Benzyl carbamate - Wikipedia. Available at: [Link]
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]
Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles - Lamiaa Ouchakour. Available at: [Link]
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Research Explorer - The University of Manchester. Available at: [Link]
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. Available at: [Link]
General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. Available at: [Link]
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides - ResearchGate. Available at: [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]
Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation - ResearchGate. Available at: [Link]
CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents.
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. Available at: [Link]
Hydrogenolysis of benzyl‐protected esters. - ResearchGate. Available at: [Link]
BENZYL SYNTHESIS. #ncchem - YouTube. Available at: [Link]
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - Camilla Matassini, Francesca Clemente, Franc. Available at: [Link]
Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation - MDPI. Available at: [Link]
Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing). Available at: [Link]
1-((Tert-butoxy)carbonyl)azepane-3-carboxylic acid | C12H21NO4 - PubChem. Available at: [Link]
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. Available at: [Link]
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi. Available at: [Link]
Personal protective equipment for handling Benzyl 3-aminoazepane-1-carboxylate
Executive Summary & Risk Logic Do not underestimate this molecule. While Benzyl 3-aminoazepane-1-carboxylate is a valuable intermediate in peptidomimetic drug discovery, its safety profile is often extrapolated rather th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Logic
Do not underestimate this molecule. While Benzyl 3-aminoazepane-1-carboxylate is a valuable intermediate in peptidomimetic drug discovery, its safety profile is often extrapolated rather than empirically defined.
As a Senior Scientist, I apply the "Lipophilic Amine" Principle to this compound.
The Threat: The molecule contains a primary amine (reactive, basic, potential irritant/corrosive) attached to an azepane ring protected by a Carboxybenzyl (Cbz) group.
The Mechanism: The Cbz group adds significant lipophilicity, potentially facilitating the transport of the reactive amine functionality across the dermal barrier.
This guide provides a self-validating safety system, ensuring you are protected against both known irritant properties and unknown toxicological endpoints.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Worst-Case Permeation" model, assuming the chemical behaves similarly to aggressive benzyl-substituted amines.
PPE Category
Specification
Operational Logic (The "Why")
Eye Protection
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Critical: Safety glasses with side shields are inadequate. As an amine, this compound can cause severe, irreversible eye damage (H318) upon contact. Goggles form a seal that prevents vapors and splashes from reaching the cornea.
Hand Protection
Double Nitrile (Outer: 5 mil min / Inner: 4 mil)
Barrier Integrity: Benzyl compounds can degrade thin nitrile over time. Double gloving provides a visual breach indicator. If the outer glove is compromised, the inner glove provides a temporary buffer for safe doffing.
Respiratory
Fume Hood (Face Velocity: 80–100 fpm)
Vapor Control: While the boiling point is high, aerosols generated during weighing or transfer are inhalation hazards. If hood work is impossible, a half-face respirator with Organic Vapor/P100 cartridges is required.
Body Defense
Lab Coat (Poly-Cotton) + Chemical Apron
Splash Zone: A standard lab coat is porous. A disposable chemical-resistant apron (Tyvek or PVC) adds a necessary impermeable layer for chest/lap protection during bench work.
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : every step includes a check to confirm safety before moving to the next.
Phase 1: Preparation & Weighing
Step 1: The Glove Seal Check.
Action: Don inner gloves. Don outer gloves. Interlock fingers and pull to ensure no micro-tears exist.
Validation: If you feel air hitting your skin through the glove, discard and replace.
Step 2: Static Control.
Action: Cbz-protected amines often exist as viscous oils or sticky solids. Use an antistatic gun or wipe on the weighing boat before dispensing.
Reasoning: Static charge can cause "jumping" of solid particles, creating invisible contamination on the balance bench.
Phase 2: Transfer & Reaction
Step 3: The "Drop-Zone" Setup.
Action: Place a chemically resistant absorbent pad (e.g., pig mat) inside the fume hood. Perform all transfers only over this pad.
Validation: If a drop falls, it hits the disposable pad, not the hood surface.
Step 4: Viscosity Management.
Action: If the compound is a viscous oil, do not pipette by mouth or use standard tips which may retain volume. Use positive displacement pipettes or warm slightly (if stable) to decrease viscosity for accurate transfer.
Phase 3: Decontamination & Disposal
Step 5: The Solvent Wash.
Action: Rinse all glassware with a dilute acid (e.g., 1M HCl) before removing it from the hood for washing.
Reasoning: This converts the free amine into its hydrochloride salt, which is water-soluble and significantly less volatile/permeable than the free base.
Step 6: Waste Segregation.
Action: Dispose of liquid waste in the "Basic Organic Waste" container.
Note: Do not mix with strong oxidizers (e.g., nitric acid waste) to avoid exothermic reactions.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound.
Caption: Operational workflow emphasizing the "Salt Formation" decontamination step to neutralize volatility risks.
Emergency Response
In the event of exposure, immediate action is required.[1] Do not wait for symptoms.
Collect in a sealed container labeled "Hazardous Waste - Amine Contaminated."
References
PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved February 1, 2026, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 1, 2026, from [Link]